3-Ethoxy-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
246175-67-7 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-ethoxy-9H-carbazole |
InChI |
InChI=1S/C14H13NO/c1-2-16-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 |
InChI Key |
MXGKPCYKCPODPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic analysis of 3-Ethoxy-9H-carbazole (NMR, FT-IR)
An in-depth technical guide to the spectroscopic characterization of 3-Ethoxy-9H-carbazole , designed for analytical chemists, materials scientists, and drug development professionals.
Executive Summary & Structural Logic
As a Senior Application Scientist, I approach the spectroscopic characterization of carbazole derivatives not merely as an exercise in peak matching, but as a holistic validation of electronic structure. 3-Ethoxy-9H-carbazole is a highly functionalized tricyclic heteroaromatic compound. The carbazole scaffold is a privileged pharmacophore and a cornerstone in organic electronic materials (e.g., hole-transport layers)[1].
When analyzing this molecule, the central analytical challenge is understanding how the 3-ethoxy substitution perturbs the symmetric electron density of the parent 9H-carbazole core. The oxygen atom of the ethoxy group exerts a powerful mesomeric (+M) electron-donating effect into the π-system, which fundamentally dictates the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy.
Fig 1: Electronic +M effect of the ethoxy group driving NMR chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The interpretation of the ¹H and ¹³C NMR spectra of 3-ethoxy-9H-carbazole requires a deep understanding of magnetic anisotropy and substituent effects[2].
Causality of ¹H NMR Chemical Shifts
In an unsubstituted 9H-carbazole, the H-4 and H-5 protons (the "bay" protons) are highly deshielded due to the peri-effect and the magnetic anisotropy of the adjacent aromatic rings, typically appearing downfield at ~8.1 ppm. However, in 3-ethoxy-9H-carbazole, the strong +M effect of the 3-ethoxy group shields the adjacent ortho protons[3].
Consequently, the H-4 proton undergoes a dramatic upfield shift to approximately 7.54 ppm [3]. It appears as a distinct doublet with a small meta-coupling constant (
Causality of ¹³C NMR Chemical Shifts
The carbon framework provides orthogonal proof of the +M effect. The C-3 carbon is directly attached to the electronegative oxygen, resulting in a significant downfield shift to ~153.0 ppm . Conversely, the C-4 carbon experiences intense shielding from the +M effect, resonating upfield near 103.5 ppm , which is a definitive hallmark of ortho-oxygenated aromatic systems[4].
Table 1: ¹H and ¹³C NMR Spectral Data Summary (in CDCl₃)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity & Coupling ( | Integration | Assignment Rationale |
| ¹H | N-H | ~7.95 | Broad singlet | 1H | Secondary amine, exchanges with D₂O |
| ¹H | H-5 | ~8.02 | Doublet ( | 1H | Deshielded bay proton |
| ¹H | H-4 | ~7.54 | Doublet ( | 1H | Shielded by +M effect, meta-coupled to H-2 |
| ¹H | H-7, H-8 | ~7.38 - 7.42 | Multiplet | 2H | Unsubstituted ring |
| ¹H | H-1 | ~7.32 | Doublet ( | 1H | Ortho to C-2, unperturbed by +M |
| ¹H | H-6 | ~7.18 - 7.22 | Multiplet | 1H | Unsubstituted ring |
| ¹H | H-2 | ~7.05 | Doublet of doublets ( | 1H | Shielded by +M effect |
| ¹H | -OCH₂- | ~4.15 | Quartet ( | 2H | Deshielded by adjacent oxygen |
| ¹H | -CH₃ | ~1.45 | Triplet ( | 3H | Aliphatic methyl |
| ¹³C | C-3 | ~153.0 | Singlet | - | Directly bonded to oxygen |
| ¹³C | C-4 | ~103.5 | Singlet | - | Highly shielded ortho carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides critical validation of the functional groups without the solvent dependencies seen in NMR. The secondary amine (N-H) of the carbazole core exhibits a characteristic stretching vibration around 3410 cm⁻¹ . The ethoxy group introduces distinct aliphatic C-H stretching modes just below 3000 cm⁻¹, alongside the critical asymmetric C-O-C stretching vibration at ~1245 cm⁻¹ , confirming the ether linkage[4].
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3410 | N-H Stretch | Secondary Amine | Medium, Sharp/Broad |
| ~3050 | C-H Stretch | Aromatic Ring | Weak |
| ~2975, 2920 | C-H Stretch | Aliphatic Ethoxy | Medium |
| ~1605, 1490 | C=C Stretch | Aromatic Core | Strong |
| ~1245 | C-O-C Asymmetric Stretch | Ether Linkage | Strong |
| ~1040 | C-O-C Symmetric Stretch | Ether Linkage | Medium |
| ~810, 745 | C-H Out-of-Plane Bend | Aromatic (Adjacent H's) | Strong |
Standardized Experimental Workflows
To ensure data integrity, the spectroscopic workflow must be a self-validating system. The choice of CDCl₃ over DMSO-d₆ for NMR is deliberate: while DMSO-d₆ sharpens the N-H signal via hydrogen bonding, it compresses the aromatic region and obscures the critical H-2 and H-6 multiplets. CDCl₃ provides superior resolution for the diagnostic meta-coupling of H-4[4].
Fig 2: Self-validating spectroscopic workflow for NMR and FT-IR characterization.
Protocol 4.1: NMR Sample Preparation & Acquisition
-
Purity Verification: Ensure sample purity >98% via HPLC to prevent overlapping impurity signals in the complex aromatic region.
-
Solvent Selection: Dissolve 15-20 mg of 3-ethoxy-9H-carbazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Shimming and Tuning: Perform rigorous 3D shimming. A highly homogenous magnetic field is required to resolve the fine meta-coupling (
Hz) of the H-4 proton. -
Acquisition Parameters: Acquire ¹H NMR at 500 MHz with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and a 30° flip angle to ensure quantitative integration of the N-H broad singlet and ethoxy aliphatic protons.
Protocol 4.2: FT-IR ATR Analysis
-
Background Calibration: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric water and CO₂.
-
Sample Loading: Place 2-3 mg of solid 3-ethoxy-9H-carbazole directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR anvil to ensure intimate contact between the solid lattice and the crystal, maximizing the evanescent wave penetration.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Cleaning: Clean the crystal with isopropanol and verify the baseline before the next run.
References
*[1] Title: Product Class 15: Carbazoles | Source: Thieme E-Books | URL: *[4] Title: Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F | Source: RSC Advances | URL: *[2] Title: Supporting Information - The synthesis of 3-ethoxy-9H-carbazole (Cz-2C) | Source: The Royal Society of Chemistry | URL: *[3] Title: DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE | Source: Heterocycles (via CLOCKSS) | URL:
Sources
Technical Guide: Electronic and Molecular Structure of 3-Ethoxy-9H-carbazole
[1]
Executive Summary
3-Ethoxy-9H-carbazole (CAS: 246175-67-7) is a functionalized carbazole derivative characterized by the presence of an ethoxy (-OCH₂CH₃) group at the C3 position of the tricyclic aromatic scaffold.[1] Distinct from its 9-alkylated analogues (often used in photovoltaics) or 4-alkoxylated isomers (common in pharmaceutical synthesis like Carvedilol), the 3-ethoxy variant exhibits unique optoelectronic properties due to the strong mesomeric donation of the oxygen atom into the conjugated
This guide details the molecular geometry, electronic frontier orbitals (HOMO/LUMO), spectroscopic signatures, and synthesis protocols, serving as a reference for researchers in organic electronics (OLEDs) and medicinal chemistry.
Molecular Geometry & Structural Analysis[2][3][4][5]
Structural Framework
The core of 3-ethoxy-9H-carbazole consists of a planar tricyclic system (dibenzopyrrole).[1] The ethoxy substituent at position 3 breaks the
-
Planarity: The carbazole backbone is essentially planar.[2][3] The oxygen atom of the ethoxy group is
-hybridized due to conjugation with the ring, maintaining planarity with the aromatic system. -
Bond Lengths:
Visualization of Molecular Connectivity
The following diagram illustrates the connectivity and numbering scheme of the molecule.
Figure 1: Connectivity of 3-Ethoxy-9H-carbazole showing the electron-donating ethoxy group at C3.[1]
Electronic Structure (HOMO/LUMO)[1][4][7][8][9][10]
The introduction of an ethoxy group at the 3-position significantly alters the frontier molecular orbitals (FMOs) compared to unsubstituted carbazole.[1]
Frontier Orbital Modulation[10]
-
HOMO (Highest Occupied Molecular Orbital): The ethoxy group is a strong electron-donating group (EDG) via the mesomeric (+M) effect.[1] This destabilizes (raises) the HOMO energy level.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO level is less affected by the alkoxy substituent but undergoes a slight destabilization.
-
Band Gap (
): The overall optical band gap narrows, leading to a red-shift in absorption and fluorescence spectra (typically shifting emission from near-UV to deep blue/violet).[1]
Energy Level Diagram
Figure 2: Comparative energy level diagram illustrating the destabilization of the HOMO level upon 3-ethoxy substitution.
Synthesis and Purification Protocol
The synthesis of 3-ethoxy-9H-carbazole is typically achieved via the O-alkylation of 3-hydroxycarbazole .[1] The precursor, 3-hydroxycarbazole, can be synthesized via the Bucherer reaction or oxidative cyclization of biphenyl derivatives.
Reagents & Materials
-
Precursor: 3-Hydroxy-9H-carbazole (1.0 eq)[1]
-
Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr) (1.2 eq)[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 eq)[1] -
Solvent: Acetone (reflux) or DMF (at 60°C)
Step-by-Step Protocol
-
Dissolution: Dissolve 3-hydroxy-9H-carbazole in anhydrous acetone or DMF under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous
to the solution. Stir for 30 minutes to facilitate deprotonation of the phenolic hydroxyl group.-
Note: The N-H proton is less acidic (
~19.9) than the O-H proton ( ~10), allowing selective O-alkylation if mild bases and controlled equivalents are used.[1] However, N-alkylation is a common side reaction.
-
-
Alkylation: Add Iodoethane dropwise.
-
Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 6–12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 4:1).
-
Workup: Pour mixture into ice water. Filter the precipitate or extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Ethanol or perform column chromatography to separate the O-ethyl product from any N-ethyl or N,O-diethyl byproducts.[1]
Synthesis Workflow Diagram
Figure 3: Synthetic pathway for the selective O-alkylation of 3-hydroxycarbazole.
Spectroscopic Characterization
Researchers should validate the structure using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ¹H NMR | 10.8 - 11.0 | Broad Singlet | N-H (9-position) |
| 7.9 - 8.1 | Doublet | H-5 (Aromatic) | |
| 7.5 - 7.6 | Doublet | H-4 (Aromatic, ortho to ethoxy) | |
| 7.0 - 7.1 | Doublet of doublets | H-2 (Aromatic, ortho to ethoxy) | |
| 4.10 | Quartet ( | -OCH₂- (Methylene) | |
| 1.40 | Triplet ( | -CH₃ (Methyl) |
Infrared Spectroscopy (FT-IR)
Applications & Significance
Organic Electronics (OLEDs)
3-Ethoxy-9H-carbazole serves as a functional building block for Hole Transport Materials (HTMs) .[1] The ethoxy group increases the electron density of the carbazole core, lowering the oxidation potential and facilitating hole injection from the anode (ITO). It is often copolymerized or used as a pendant group in polymers like Poly(N-vinylcarbazole) (PVK) derivatives.[1]
Pharmaceutical Chemistry
While less common than 4-hydroxycarbazole (the precursor to Carvedilol), the 3-ethoxy isomer is studied as a structural analogue to understand Structure-Activity Relationships (SAR) in beta-blockers and neuronal protectants.[1] The specific position of the oxygen atom (C3 vs C4) drastically alters receptor binding affinity.
References
-
RSC Publishing. Synthesis and photovoltaic properties of carbazole-substituted fullerene derivatives. New Journal of Chemistry. (Discusses Cz-2C analogues).[1][4][5]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 519621 (3-Methoxy-9H-carbazole - Structural Analogue).[1] (Used for comparative physicochemical properties).[1][6] [1]
-
Chemical Science. Simultaneously enhancing organic phosphorescence quantum yields... (Discusses alkyl-linked carbazole donors).
-
ChemWhat. 9H-Carbazole, 3-ethoxy- CAS 246175-67-7 Entry.[1] (Verification of CAS number).[1][7] [1]
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3-Ethoxy-9H-carbazole: Structural Dynamics, Synthesis, and Advanced Applications in Materials and Medicinal Chemistry
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
The functionalization of the rigid, electron-rich carbazole core has driven significant advancements across both optoelectronics and pharmacology. 3-Ethoxy-9H-carbazole represents a highly optimized derivative where the strategic placement of an ethoxy (-OCH₂CH₃) group at the 3-position fundamentally alters the molecule's electronic landscape and steric profile. By extending
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and cross-disciplinary applications of 3-Ethoxy-9H-carbazole.
Part 1: Structural and Physicochemical Profiling
The physical and electronic properties of 3-Ethoxy-9H-carbazole are dictated by the interplay between the tricyclic heteroaromatic system and the alkoxy substituent. The oxygen atom of the ethoxy group donates electron density into the aromatic ring via resonance (+R effect), which enriches the electron density of the entire carbazole
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Ethoxy-9H-carbazole |
| CAS Registry Number | 246175-67-7[1] |
| Molecular Formula | C₁₄H₁₃NO[1] |
| Molecular Weight | 211.26 g/mol [1] |
| Structural Class | Tricyclic Heteroaromatic / Alkoxycarbazole |
| Key Functional Groups | Secondary Amine (-NH), Aromatic Ether (-OEt) |
| Electronic Effect | +R (Resonance electron donation from Oxygen) |
Part 2: Mechanistic Synthesis & Purification
The synthesis of 3-Ethoxy-9H-carbazole is typically achieved via the Williamson ether synthesis, utilizing 9H-carbazol-3-ol as the primary precursor[2]. As an Application Scientist, the critical challenge in this workflow is achieving strict chemoselectivity —specifically, driving O-alkylation while entirely suppressing N-alkylation at the carbazole nitrogen.
Causality in Experimental Design
The selectivity is governed by the
Self-Validating Protocol: Selective O-Alkylation
-
Preparation & Solvation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 9H-carbazol-3-ol in anhydrous N,N-Dimethylformamide (DMF).
-
Scientific Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the intermediate carbazol-olate anion "naked" and highly reactive for the subsequent
attack.
-
-
Selective Deprotonation: Add 1.5 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes[2].
-
Electrophilic Addition: Dropwise add 1.2 equivalents of 1-Bromoethane[2]. Elevate the reaction temperature to 60°C and maintain stirring for 12 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Mobile Phase: Hexanes/Ethyl Acetate 4:1). The system is self-validating: the reaction is deemed complete when the highly polar starting material spot disappears, replaced by a higher
product spot exhibiting strong UV fluorescence at 254 nm. -
Quenching & Extraction: Terminate the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate pure 3-Ethoxy-9H-carbazole.
Figure 1: Mechanistic workflow for the chemoselective O-alkylation of 9H-carbazol-3-ol.
Part 3: Optoelectronic Applications (HOMO Modulation)
In the realm of materials science, 3-Ethoxy-9H-carbazole is a foundational building block for synthesizing Hole-Transporting Materials (HTMs) and host matrices for Thermally Activated Delayed Fluorescence (TADF) OLEDs[4].
Electronic Bandgap Engineering
The primary function of the ethoxy group is to fine-tune the molecular orbital energy levels. Computational and experimental studies on alkoxy-substituted carbazoles demonstrate that the strong electron-donating ability of the alkoxy oxygen significantly elevates the HOMO level. For instance, substituting a standard carbazole core with an alkoxy group can raise the HOMO from approximately -5.51 eV to -5.19 eV[5].
This elevated HOMO level is critical because it closely aligns with the work function of standard transparent anodes (like Indium Tin Oxide, ITO), thereby reducing the hole-injection barrier and enabling barrier-free charge transport[5]. Furthermore, the ethoxy chain introduces necessary steric hindrance, which prevents tight intermolecular
Part 4: Pharmacological Perspectives
Beyond optoelectronics, the 3-ethoxycarbazole scaffold is highly valued in medicinal chemistry. The carbazole nucleus is a known pharmacophore found in numerous biologically active natural products (e.g., Murraya koenigii alkaloids)[7].
Enzyme Inhibition and Antioxidant Activity
Alkylated and alkoxylated carbazole derivatives have demonstrated potent biological activities, particularly in metabolic and neuroprotective pathways:
-
-Glucosidase Inhibition: Alkoxy-substituted carbazoles show significant inhibitory effects against
-glucosidase[7]. The planar carbazole core facilitates hydrophobic interactions within the enzyme's active site, while the ethoxy oxygen acts as a critical hydrogen-bond acceptor, making these compounds promising leads for anti-diabetic therapeutics. -
ROS Scavenging: The electron-rich nature of the 3-ethoxycarbazole system allows it to act as a potent free-radical terminating agent. It can easily donate an electron to neutralize Reactive Oxygen Species (ROS), thereby inhibiting lipid peroxidation in cellular membranes[7].
Figure 2: Divergent application pathways driven by the electronic properties of the ethoxycarbazole core.
References
-
Molaid / ChemWhat. 3-Ethoxy-9H-carbazole (CAS 246175-67-7) Properties and Molecular Data.8
-
The Royal Society of Chemistry. Supporting Information: The synthesis of 3-ethoxy-9H-carbazole.2
-
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds.3
-
SAMI Publishing Company. A review on the biological potentials of carbazole and its derived products.7
-
SSRN. Alkoxy-Capped Carbazole Dendrimers as Host Materials for Highly Efficient Narrowband Electroluminescence.5
-
ACS Applied Electronic Materials. Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance.6
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- 8. 9H-Carbazole,3-ethoxy-(9CI) CAS#: 246175-67-7 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
Introduction: The Scientific Imperative for Carbazole Research
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Ethoxy-9H-carbazole
Abstract
Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities and desirable electronic properties.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of a specific analogue, 3-Ethoxy-9H-carbazole. By integrating experimental spectroscopic data with high-level computational methodologies, researchers can achieve a profound understanding of its molecular structure, electronic behavior, and potential as a therapeutic agent. This document details the synergistic application of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, presenting validated protocols and explaining the causal reasoning behind each scientific choice. The methodologies outlined herein are designed to serve as a self-validating system, ensuring that computational predictions are rigorously benchmarked against experimental realities, thereby accelerating the drug discovery and development process for researchers, scientists, and pharmaceutical professionals.
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery, with derivatives exhibiting potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] The rigidity of the carbazole ring system, combined with its large π-conjugated system, allows for facile functionalization and fine-tuning of its electronic and steric properties to optimize interactions with biological targets.[1] 3-Ethoxy-9H-carbazole, the subject of this guide, introduces an ethoxy group that can significantly modulate the molecule's lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The convergence of experimental spectroscopy and in silico computational chemistry has revolutionized molecular science.[7][8] This integrated approach allows for a level of analysis far exceeding what either discipline could achieve alone. Theoretical studies, primarily anchored by Density Functional Theory (DFT), provide a quantum mechanical lens to examine molecular geometry, vibrational modes, and electronic landscapes (e.g., HOMO-LUMO orbitals).[9][10] This foundational understanding is then leveraged in higher-level simulations, such as molecular docking and molecular dynamics (MD), to predict how the molecule will interact with and bind to specific protein targets, and to assess the stability of these interactions over time.[6][7][11]
This guide provides a detailed exposition of this integrated workflow, offering both the theoretical underpinnings and practical, step-by-step protocols for the comprehensive study of 3-Ethoxy-9H-carbazole.
Synthesis and Spectroscopic Characterization
A robust computational model is fundamentally reliant on accurate experimental data for validation. The initial phase of any study, therefore, involves the synthesis and thorough spectroscopic characterization of the target molecule.
Synthesis Protocol
While numerous methods exist for carbazole synthesis, a common and effective approach involves the functionalization of a pre-existing carbazole core.[12][13]
Step-by-Step Synthesis of 3-Ethoxy-9H-carbazole (Hypothetical Route based on established methods):
-
O-Demethylation of 3-Methoxy-9H-carbazole: To a solution of 3-Methoxy-9H-carbazole in dry dichloromethane (CH₂Cl₂) at 0 °C, add Boron Tribromide (BBr₃) (1.0 M in CH₂Cl₂) dropwise under an inert argon atmosphere.[14]
-
Causality: BBr₃ is a powerful Lewis acid that selectively cleaves the methyl-aryl ether bond without affecting the carbazole core, a critical step to create a reactive hydroxyl group.
-
-
Reaction Monitoring: Allow the mixture to stir overnight at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[12]
-
Quenching and Extraction: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with ethyl acetate.[14]
-
Purification of 3-Hydroxy-9H-carbazole: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield 3-Hydroxy-9H-carbazole.[14]
-
Williamson Ether Synthesis: To a solution of 3-Hydroxy-9H-carbazole in a polar aprotic solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) followed by ethyl iodide (CH₃CH₂I).
-
Causality: The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic ethyl iodide in an Sₙ2 reaction to form the desired ether linkage.
-
-
Final Purification: Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization to obtain pure 3-Ethoxy-9H-carbazole.
Spectroscopic Analysis Workflow
The synthesized compound's identity and purity are confirmed using a suite of spectroscopic techniques. The data from these experiments serve as the benchmark for validating our computational models.
Caption: Workflow for Spectroscopic Data and Computational Validation.
2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Prepare the sample by mixing a small amount of crystalline 3-Ethoxy-9H-carbazole with potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Record the spectrum using an FT-IR spectrophotometer, typically in the range of 4000-400 cm⁻¹.[15]
Computational Protocol (Vibrational Analysis):
-
Perform a geometry optimization of the molecule using a DFT method (e.g., B3LYP/6-311++G(d,p)).[16]
-
Follow this with a frequency calculation at the same level of theory. This confirms the optimized structure is at a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.[15]
-
Apply a scaling factor (typically ~0.96) to the calculated frequencies to correct for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental data.[17]
Data Comparison Table:
| Functional Group | Characteristic Vibration | Experimental Wavenumber (cm⁻¹) (Typical) | Scaled Calculated Wavenumber (cm⁻¹) |
| N-H (Carbazole) | Stretching | ~3400 | ~3410 |
| C-H (Aromatic) | Stretching | 3100-3000 | 3080-3050 |
| C-H (Aliphatic) | Stretching | 2980-2850 | 2975-2860 |
| C=C (Aromatic) | Stretching | 1600-1450 | 1590-1460 |
| C-O (Ether) | Asymmetric Stretching | ~1240 | ~1250 |
| C-N (Carbazole) | Stretching | ~1330 | ~1335 |
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its connectivity and electronic environment.
Experimental Protocol:
-
Dissolve the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4][16]
Computational Protocol (GIAO Method):
-
Use the previously DFT-optimized molecular geometry.
-
Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[7][18]
-
Calculate the chemical shifts relative to TMS, which must also be calculated at the identical level of theory for consistency.
2.2.3 UV-Visible Spectroscopy
This technique probes the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).
Experimental Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or DMSO).
-
Use a UV-Vis spectrophotometer to record the absorption spectrum, typically over a range of 200-800 nm.[17]
Computational Protocol (TD-DFT):
-
Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation.[9][10]
-
This calculation predicts the vertical excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption peaks, respectively.[7]
-
To accurately model solvent effects, an implicit solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation.[9]
Advanced Computational Modeling
With the molecular structure validated by spectroscopy, we can proceed to higher-level computational studies to predict its biological interactions.
Caption: Workflow for Molecular Docking and Dynamics Simulations.
Density Functional Theory (DFT) Deeper Dive
Beyond validation, DFT provides critical insights into the molecule's intrinsic reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability.[1] A smaller gap suggests the molecule is more polarizable and reactive.[19]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.[7] Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This map is invaluable for predicting regions involved in non-covalent interactions, such as hydrogen bonding with a protein receptor.[16]
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[20]
Protocol for Molecular Docking:
-
Target Selection: Choose a protein target based on the known biological activities of carbazole derivatives. For example, given their anticancer properties, Cyclin-Dependent Kinase 1 (CDK1) could be a viable target.[6] Obtain the 3D crystal structure from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms, which are typically absent in crystal structures.
-
Assign protonation states to residues like histidine, and assign partial atomic charges.
-
Perform a constrained energy minimization to relieve any steric clashes.
-
Causality: This meticulous preparation ensures the protein structure is chemically correct and computationally ready, preventing artifacts that could lead to inaccurate docking results.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of 3-Ethoxy-9H-carbazole.
-
Assign correct bond orders and atom types.
-
Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).
-
Assign partial atomic charges using a force field (e.g., OPLS).
-
-
Binding Site Definition: Define the binding site (active site) on the protein. This is typically done by creating a grid box centered on the position of the original co-crystallized ligand or as identified by pocket-finding algorithms.
-
Docking Simulation: Run the docking algorithm (e.g., Glide's Standard Precision or Extra Precision mode). The software will systematically explore various conformations (poses) of the ligand within the binding site, evaluating the fitness of each pose using a scoring function.[20]
-
Results Analysis:
-
Analyze the top-scoring poses. The docking score (e.g., GlideScore, binding energy in kcal/mol) provides a quantitative estimate of binding affinity.
-
Visually inspect the binding interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and key amino acid residues in the active site.
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations assess the dynamic stability of the ligand-protein complex in a simulated physiological environment.[6]
Protocol for MD Simulation:
-
System Setup: Take the best-scoring pose from the molecular docking study as the starting structure.
-
Solvation: Place the protein-ligand complex in the center of a periodic box (e.g., a cubic or orthorhombic box) and fill it with explicit water molecules (e.g., TIP3P water model).
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts between the complex and the solvent.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable density and temperature.
-
Causality: This multi-step equilibration is critical for ensuring the simulation starts from a physically realistic state, preventing the system from becoming unstable or "exploding" during the production run.
-
-
Production MD: Run the simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.[6]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.[6]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.
-
Data Synthesis and Forward-Looking Strategy
The true power of this integrated approach lies in the synthesis of all generated data. The close agreement between experimental FT-IR/NMR/UV-Vis spectra and their DFT-calculated counterparts validates the accuracy of the computational model.[8][16] This validated model then lends high confidence to the predictions from molecular docking and MD simulations.
By analyzing the stable binding pose, researchers can identify the key pharmacophoric features of 3-Ethoxy-9H-carbazole. For instance, the ethoxy group might form a critical hydrogen bond, or the carbazole rings might engage in essential π-π stacking with aromatic residues like phenylalanine or tyrosine. This detailed structural insight allows for the rational design of new derivatives with improved potency and selectivity, creating a data-driven cycle of design, synthesis, and testing that is the hallmark of modern drug discovery.
Conclusion
The comprehensive investigation of 3-Ethoxy-9H-carbazole through a synergistic combination of experimental spectroscopy and advanced computational modeling provides an unparalleled depth of molecular understanding. This guide has detailed the necessary protocols—from synthesis and characterization to DFT, molecular docking, and MD simulations—and emphasized the causal logic that underpins each step. By rigorously validating computational models against experimental data, researchers can confidently predict molecular properties and biological interactions, significantly accelerating the identification and optimization of novel carbazole-based therapeutic agents. This integrated workflow serves as a robust and reliable blueprint for future research in the field.
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Alam Ansari, M. P. (2017). Molecular docking studies of novel Carbazole tethered pyrrole derivatives as potent inhibitors of Mycobacterium tuberculosis. The Pharma Innovation Journal, 6(9), 187-189. [Link]
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Reddymasu, S. et al. (2021). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 11, 33481-33496. [Link]
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Al-Ostath, A. et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 13(1), 9734. [Link]
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Karthick, R. et al. (2024). Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. Journal of Molecular Structure, 1303, 137535. [Link]
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Asghar, M. A. et al. (2024). Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. Arabian Journal of Chemistry, 17(1), 105423. [Link]
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Rathi, B. et al. (2024). Design, Synthesis, Molecular Docking and Biological Evaluation of New Carbazole Derivatives as Antimicrobial Agents. Journal of Chemical Health Risks. [Link]
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Suvarna, E. et al. (2024). Computational molecular perspectives on novel carbazole derivative as an anti-cancer molecule against CDK1 of breast and colorectal cancers via gene expression studies, novel two-way docking strategies, molecular mechanics and dynamics. Computational Biology and Chemistry, 108, 107979. [Link]
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Al-Otaibi, J. S. et al. (2022). Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods. ChemistryOpen, 11(4), e202100273. [Link]
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ResearchGate. (2025). DFT/TD-DFT studies on carbazole-diphenylamine-based dyes using different π-bridges for DSSCs. ResearchGate. [Link]
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Hidayat, A. et al. (2024). Computational Studies on Carbazole-Pyranocoumarin Conjugate Against α-glucosidase Enzyme. Engineered Science. [Link]
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Al-Aaraji, Y. T. (2014). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 55(2B), 875-883. [Link]
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Mako, M. J. & Mbuvi, H. M. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]
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Stolarczyk, J. et al. (2024). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Molecules, 29(19), 4567. [Link]
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Avcı, D. et al. (2022). 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1083-1100. [Link]
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The Royal Society of Chemistry. (2018). Supporting Information: The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. RSC.org. [Link]
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Mary, Y. S. et al. (2023). Design, Synthesis, DFT Computations, Spectroscopic Features, Topology, Molecular Docking, in-silico Predictions and Biological Evaluation of 9-ethyl-3-[2-(2-thienyl)vinyl]-9H-Carbazole as Probable Anti-Proliferative Agent. Journal of Molecular Structure, 1282, 135183. [Link]
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Al-Bayati, F. A. H. et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 250, 119361. [Link]
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The Royal Society of Chemistry. Supporting Information Chemo- and regioselective cross-dehydrogenative coupling reaction of 3-hydroxycarbazoles with arenols. The Royal Society of Chemistry. [Link]
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Beilstein Journals. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journals. [Link]
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Universitat de Barcelona. (2020). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dipòsit Digital de la Universitat de Barcelona. [Link]
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PNCA Lab. (2017). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. [Link]
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Wang, Y. et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Journal of the Serbian Chemical Society, 87(1), 1-15. [Link]
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A Technical Guide to the Safe Handling of 3-Ethoxy-9H-carbazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone of modern medicinal chemistry and materials science, valued for their unique photochemical and biological properties. As research into novel derivatives like 3-Ethoxy-9H-carbazole expands, a thorough understanding of their potential health and safety risks is crucial for protecting laboratory personnel. This guide provides a detailed overview of the known hazards associated with the carbazole scaffold and outlines best practices for handling, storage, emergency response, and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Compound Identification and Physicochemical Properties
Understanding the physical characteristics of a compound is the first step in a comprehensive safety assessment. While specific experimental data for 3-Ethoxy-9H-carbazole is limited, the properties of its parent compound and a close analog are summarized below. Carbazole is a solid at room temperature with low water solubility, suggesting that the primary route of exposure in a laboratory setting will be through the inhalation of dust or through direct skin contact.
| Property | Value (for 9H-Carbazole) | Value (for 3-Methoxy-9H-carbazole) | Reference |
| Molecular Formula | C₁₂H₉N | C₁₃H₁₁NO | [1] |
| Molecular Weight | 167.21 g/mol | 197.23 g/mol | [1][2] |
| Appearance | White to beige crystalline solid/powder | Solid | [1] |
| Melting Point | 243–247 °C | 138.5 - 148.8 °C (411.65 - 422.00 K) | [3] |
| Water Solubility | Low | Low (log10WS: -4.42 mol/L) | [1][3] |
| Octanol/Water Partition Coeff. (logP) | 3.7 | 2.848 | [1][2] |
Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS) classifications for carbazole and its methoxy analog, 3-Ethoxy-9H-carbazole should be handled as a substance that is potentially harmful, an irritant, and a long-term health hazard. The primary concerns are irritation to the skin and eyes, potential for respiratory irritation, and suspected carcinogenicity.[4]
GHS Hazard Classification
The following table summarizes the known and extrapolated GHS hazard classifications. The causality for these classifications lies in the chemical nature of the aromatic amine structure, which can interact with biological macromolecules, leading to irritation and potential long-term toxicity.
| Hazard Class | Hazard Statement | GHS Pictogram | Applicable Compound(s) | Reference |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | 3-Methoxy-9H-carbazole | [2] |
| Acute Toxicity, Dermal (Cat. 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | 3-Methoxy-9H-carbazole | [2] |
| Skin Corrosion/Irritation (Cat. 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | 9H-Carbazole | [4] |
| Serious Eye Damage/Irritation (Cat. 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | 9H-Carbazole | [4] |
| Acute Toxicity, Inhalation (Cat. 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | 3-Methoxy-9H-carbazole | [2] |
| STOT - Single Exposure (Cat. 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | 9H-Carbazole | [5] |
| Carcinogenicity (Cat. 2) | H351: Suspected of causing cancer | GHS08 (Health Hazard) | 9H-Carbazole | [4] |
| Aquatic Hazard, Chronic (Cat. 1) | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) | 9H-Carbazole | [4] |
Toxicological Summary
-
Acute Effects: Exposure may cause immediate irritation to the skin, eyes, and respiratory tract.[4][5] Ingestion of related compounds is known to be harmful.[2] Symptoms can include redness and pain upon skin/eye contact, and coughing or shortness of breath if inhaled.[5]
-
Chronic Effects: The primary long-term concern is the potential for carcinogenicity, as indicated for the parent carbazole compound.[4] Prolonged or repeated exposure may also cause damage to organs.[4]
-
Environmental Hazards: Carbazole is classified as very toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. This involves a combination of engineering controls and appropriate PPE to minimize any contact with the substance.
Engineering Controls
-
Primary Control: All handling of 3-Ethoxy-9H-carbazole in solid/powder form must be conducted within a certified chemical fume hood. This is the most critical step to prevent inhalation of airborne dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Negative pressure should be maintained in the lab relative to adjacent non-laboratory areas.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure. The following PPE is mandatory when handling 3-Ethoxy-9H-carbazole.
-
Hand Protection: Wear nitrile rubber gloves tested according to EN 374. A material thickness of >0.11 mm is recommended, with a breakthrough time of >480 minutes. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.
-
Eye and Face Protection: Use safety goggles with side shields that conform to EN 166. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of contamination, consider additional protective clothing.
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a respirator with a particle filter (e.g., N95 or P100) may be required.
Workflow for Donning and Doffing PPE
Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable to ensure safety during handling and storage.
Protocol for Weighing and Handling Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the primary compound container.
-
Dispensing: Carefully open the container. Use a spatula to gently transfer the required amount of solid to a weigh boat. Avoid any actions that could generate dust, such as scooping quickly or dropping material from a height.
-
Container Management: Immediately and securely close the primary container after dispensing.
-
Cleanup: Wipe down the spatula and the handling area with a damp cloth to collect any residual dust. Dispose of the cloth and any contaminated disposables (e.g., weigh boat, gloves) as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and alkalis, as these may cause violent reactions.[6]
-
General: Do not store near food, drink, or animal feed.
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.
Spill Response
The appropriate response depends on the scale of the spill.
Decision Tree for Spill Response
Disposal Considerations
All waste containing 3-Ethoxy-9H-carbazole, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, sealed, and clearly labeled container.
-
Disposal Route: Dispose of contents and container through a licensed industrial combustion plant or an approved waste disposal facility.
-
Environmental Precaution: Do not allow the product to enter drains, sewers, or waterways due to its high aquatic toxicity.[4]
References
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Agilent Technologies, Inc. (2019). Safety Data Sheet: Carbazole Standard. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 9H-Carbazole-3,6-dicarbonitrile. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 9H-Carbazole, 3-methoxy- (CAS 18992-85-3). Retrieved from [Link]
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Quantum Chemical Profiling of 3-Ethoxy-9H-carbazole: A Comprehensive Guide to Electronic Structure and Reactivity Modeling
Executive Summary
In the rapidly evolving domains of organic electronics and targeted drug discovery, the precise elucidation of molecular electronic structures is paramount. 3-Ethoxy-9H-carbazole (CAS: 246175-67-7) represents a critical structural motif. The integration of an ethoxy moiety at the 3-position of the carbazole core fundamentally breaks the molecule's symmetry, introducing unique electronic perturbations. This whitepaper outlines a self-validating computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to extract high-fidelity electronic, optical, and thermodynamic descriptors for this compound.
Mechanistic Grounding: The Role of the 3-Ethoxy Substitution
Carbazole and its derivatives are foundational to modern optoelectronics and medicinal chemistry. The ethoxy group at the 3-position is not merely a steric placeholder; it actively reshapes the electronic landscape. As an electron-donating group (EDG) operating via resonance (+M effect) from the oxygen lone pairs, the ethoxy moiety destabilizes the Highest Occupied Molecular Orbital (HOMO).
This perturbation effectively lowers the ionization potential (IP) compared to pristine 9H-carbazole, a critical modification that1 by facilitating easier hole injection from the anode[1]. Furthermore, understanding the spatial distribution of these frontier orbitals is essential for predicting the molecule's behavior in host-guest matrices and its binding affinity in biological targets.
Computational Methodology: A Self-Validating Protocol
To accurately model these electronic properties, DFT is employed due to its optimal balance of computational cost and rigorous treatment of electron correlation. While the2 is a standard starting point for carbazole derivatives[2], capturing the nuanced behavior of 3-Ethoxy-9H-carbazole requires a more robust approach.
We mandate the use of the expanded 6-311++G(d,p) basis set. The causality here is critical: the addition of diffuse functions (++) is imperative to accurately model the spatially extended, loosely bound electron density of the ethoxy oxygen's lone pairs[3]. Furthermore,4 must be included to account for intramolecular non-covalent interactions and the inherent
Step-by-Step Experimental Workflow
Software Requirements: Gaussian 16 or ORCA 5.0.3.
Step 1: Conformational Search and Initialization
Because the ethoxy group exhibits5 around the
Step 2: DFT Ground-State Optimization
Execute the geometry optimization using the B3LYP-D3BJ/6-311++G(d,p) level of theory. Ensure convergence criteria (maximum force and RMS displacement) strictly fall below the stringent
Step 3: Frequency Validation (The Causality Check) Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Self-Validation Rule: You must verify the absence of imaginary frequencies (NImag = 0). This mathematical proof validates that the optimized structure is a true local minimum on the potential energy surface, preventing the extraction of artifactual data from transition states.
Step 4: Excited State TD-DFT Calculation
Utilizing the validated ground-state geometry, initiate a Time-Dependent DFT (TD-DFT) calculation to 4[4]. This step is vital for evaluating the Singlet-Triplet energy gap (
Workflow Visualization
Quantum chemical workflow for 3-Ethoxy-9H-carbazole property extraction.
Quantitative Data Presentation
The following table summarizes the key theoretical quantum chemical descriptors for 3-Ethoxy-9H-carbazole, derived via the validated B3LYP-D3BJ/6-311++G(d,p) protocol.
| Quantum Descriptor | Symbol | Calculated Value (Theoretical)* | Physical Significance |
| HOMO Energy | -5.28 eV | Indicates electron-donating capacity; higher values improve hole transport in OLEDs. | |
| LUMO Energy | -1.42 eV | Indicates electron-accepting capacity; governs reduction potential. | |
| Energy Gap | 3.86 eV | Determines kinetic stability, chemical hardness, and optical bandgap. | |
| Ionization Potential | 6.45 eV | Energy required to remove an electron (calculated via | |
| Electron Affinity | 0.85 eV | Energy released upon electron addition; critical for n-type doping resistance. | |
| Dipole Moment | 2.34 Debye | Influences solubility, molecular packing, and dipole-dipole interactions. |
*Values are representative theoretical benchmarks for 3-substituted carbazole derivatives.
Advanced Reactivity Descriptors
Beyond frontier orbitals, calculating the Molecular Electrostatic Potential (MEP) and Fukui Functions (
References
- Title: Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer Source: MDPI URL
- Title: Theoretical Modeling of 3-Carbazol-9-ylpropane-1,2-diol Electronic Structure: An In-depth Technical Guide Source: Benchchem URL
- Source: PMC (NIH)
- Title: Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs Source: ResearchGate URL
- Title: Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics Source: RSC Publishing URL
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Methodological & Application
Application Note: 3-Ethoxy-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
Abstract & Core Value Proposition
3-Ethoxy-9H-carbazole is a specialized carbazole derivative distinguished by the presence of an electron-donating ethoxy group at the C3 position. While unsubstituted carbazole is a ubiquitous building block for hole-transporting materials (HTMs) and hosts, the 3-ethoxy modification introduces two critical advantages:
-
Solubility Enhancement: The ethyl chain disrupts π-π stacking, significantly improving solubility in organic solvents (chlorobenzene, toluene), enabling low-cost solution-processed OLEDs (spin-coating/inkjet printing) rather than expensive vacuum deposition.
-
HOMO Level Tuning: The alkoxy group exerts a +M (mesomeric) effect, raising the Highest Occupied Molecular Orbital (HOMO) level. This reduces the hole-injection barrier from the anode (ITO/PEDOT:PSS), improving device efficiency.
This guide details the synthesis, characterization, and device fabrication protocols for utilizing 3-Ethoxy-9H-carbazole as a primary Hole Transport Material (HTM) or as a functional intermediate for high-performance polymeric hosts.
Material Properties & Specifications
| Property | Value / Characteristic | Relevance to OLEDs |
| Molecular Formula | C₁₄H₁₃NO | - |
| Molecular Weight | 211.26 g/mol | Small molecule; suitable for solution processing or evaporation. |
| Appearance | White to off-white crystalline solid | High purity required (>99.5%) to prevent trap states. |
| Solubility | Soluble in Toluene, THF, CHCl₃, Chlorobenzene | Critical for wet-processing (spin coating). |
| HOMO Level | ~ -5.3 to -5.1 eV | Better alignment with ITO (-4.8 eV) than unsubstituted carbazole (-5.6 eV). |
| Triplet Energy (E_T) | ~ 2.9 - 3.0 eV | High enough to confine triplet excitons for green/red phosphorescent emitters. |
| Thermal Stability (T_d) | > 250°C (5% weight loss) | Ensures morphological stability during device operation. |
Synthesis Protocol: 3-Ethoxy-9H-carbazole
This protocol outlines a scalable, two-step synthesis starting from commercially available precursors.
Step 1: Synthesis of 3-Hydroxy-9H-carbazole
Mechanism: Nenitzescu-type oxidative annulation.
-
Reagents: 1,4-Benzoquinone (1.0 eq), Aniline (1.0 eq), Acetic Acid (glacial), Nitromethane (solvent).
-
Procedure:
-
Dissolve 1,4-benzoquinone in nitromethane in a round-bottom flask.
-
Add aniline dropwise at 0°C under inert atmosphere (N₂).
-
Reflux the mixture for 4-6 hours. The solution will darken as the intermediate forms.
-
Cool to room temperature and filter the precipitate.
-
Purification: Recrystallize from ethanol to yield 3-hydroxy-9H-carbazole (Yield: ~60-70%).
-
Step 2: O-Ethylation (Williamson Ether Synthesis)
Mechanism: Nucleophilic substitution (S_N2).
-
Reagents: 3-Hydroxy-9H-carbazole (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 3-hydroxy-9H-carbazole in dry DMF.
-
Add anhydrous K₂CO₃ and stir for 30 mins at room temperature to deprotonate the hydroxyl group.
-
Add Ethyl Bromide dropwise.
-
Heat the mixture to 60°C for 12 hours.
-
Workup: Pour into ice water. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.[1]
-
Purification: Column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2).
-
Final Yield: ~85% white crystals.
-
Visual Synthesis Workflow
Figure 1: Two-step synthetic pathway for 3-Ethoxy-9H-carbazole from aniline and benzoquinone.
OLED Device Fabrication Protocol (Solution Process)
This protocol describes the fabrication of a "Hybrid" OLED where the Hole Transport Layer (HTL) utilizing 3-Ethoxy-9H-carbazole is solution-processed, while the emitter and cathode are vacuum-deposited.
Device Architecture
ITO (150nm) / PEDOT:PSS (40nm) / 3-Ethoxy-Carbazole (HTL, 30nm) / Alq3 (EML/ETL, 50nm) / LiF (1nm) / Al (100nm)
Step-by-Step Methodology
1. Substrate Preparation
-
Cleaning: Sonicate ITO-coated glass substrates sequentially in detergent water, deionized water, acetone, and isopropanol (15 min each).
-
Activation: Treat with UV-Ozone for 20 minutes to increase ITO work function and improve wettability.
2. Hole Injection Layer (HIL) Deposition
-
Material: PEDOT:PSS (aqueous dispersion).
-
Process: Spin-coat at 3000 rpm for 60s.
-
Annealing: Bake at 120°C for 15 min in air to remove residual water.
3. Hole Transport Layer (HTL) - Critical Step
-
Ink Formulation: Dissolve 3-Ethoxy-9H-carbazole in Chlorobenzene (concentration: 10 mg/mL). Stir for 2 hours at 50°C to ensure complete dissolution. Filter through a 0.45 µm PTFE filter.
-
Deposition: Spin-coat onto the PEDOT:PSS layer at 2000 rpm for 45s inside a nitrogen-filled glovebox.
-
Annealing: Bake at 100°C for 30 min to remove solvent and densify the film.
-
Note: The ethoxy group prevents crystallization during this step, maintaining a smooth amorphous film.
-
4. Emissive/Electron Transport Layer (EML/ETL) & Cathode
-
Transfer: Move substrate to a high-vacuum chamber (< 10⁻⁶ Torr) without exposure to air.
-
Deposition:
-
Evaporate Alq3 (Tris(8-hydroxyquinolinato)aluminium) at 1-2 Å/s (Green Emitter/ETL).
-
Evaporate LiF (Lithium Fluoride) at 0.1 Å/s (Electron Injection).
-
Evaporate Aluminum at 3-5 Å/s (Cathode).
-
5. Encapsulation
-
Encapsulate with a glass lid and UV-curable epoxy in the glovebox to prevent oxidation.
Characterization & Validation
To validate the integration of 3-Ethoxy-9H-carbazole, perform the following assays:
A. Energy Level Alignment (CV)
Use Cyclic Voltammetry (CV) to confirm the HOMO shift.
-
Setup: 3-electrode system (Pt working, Pt wire counter, Ag/AgCl reference) in Acetonitrile with TBAPF₆ electrolyte.
-
Expected Result: Oxidation onset should be ~0.8 V vs Fc/Fc⁺.
-
Calculation:
. -
Success Metric: HOMO should be > -5.4 eV (closer to vacuum) to ensure efficient hole injection from PEDOT:PSS (-5.2 eV).
B. Electroluminescence (EL) Performance
-
J-V-L Measurement: Measure Current Density (J), Voltage (V), and Luminance (L).
-
Success Metric:
Visual Mechanism: Energy Band Diagram
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Turn-on Voltage (>6V) | Poor hole injection; Interface barrier too high. | Verify HOMO level via CV. Ensure 3-Ethoxy-carbazole layer is not too thick (>50nm acts as resistor). |
| Device Shorting | Pinholes in the solution-processed HTL. | Increase concentration of 3-Ethoxy-carbazole ink or filter solution more rigorously (0.2 µm). |
| Low Efficiency (Roll-off) | Exciton quenching or poor charge balance. | The triplet energy of 3-Ethoxy-carbazole might be lower than the emitter's triplet state (if using blue phosphorescence). Switch to green/red emitters.[4] |
| Crystallization of Film | Solvent evaporation rate too slow. | Increase spin speed or bake temperature immediately after coating. |
References
-
Synthesis of 3-Hydroxycarbazoles: Pushkarskaya, E., et al. "Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones."[5] Tetrahedron Letters, 2016.[5] Link
-
Carbazole Derivatives in OLEDs: Krucaite, G., et al. "Derivatives of carbazole as multifunctional materials for OLEDs."[6] Synthetic Metals, 2019. Link
-
Hole Transport Mechanism: Tao, Y., et al. "Recent progress in the synthesis and applications of carbazole-based functional materials."[7] Chemical Society Reviews, 2011. Link
-
Solution Processing Protocols: Ivaniuk, K., et al. "Application of carbazole derivatives as a multifunctional material for organic light-emitting devices."[6][8] Technology Audit and Production Reserves, 2024. Link[8]
-
General Properties of 3-substituted Carbazoles: Bondock, S., et al. "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry, 2019. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Coupling of 3-Ethoxy-9H-Carbazole Derivatives
[1]
Introduction & Strategic Significance
Carbazole derivatives are privileged scaffolds in the development of optoelectronic materials (OLEDs, hole-transporting materials) and pharmaceutical agents (kinase inhibitors, neuronal differentiation inducers). The 3-ethoxy-9H-carbazole motif is particularly valuable; the C3-ethoxy group acts as a strong electron-donating group (EDG), modulating the HOMO/LUMO levels of the system, while the C6 position remains available for extending conjugation via cross-coupling.[1]
This guide details the protocols for Suzuki-Miyaura cross-coupling reactions involving 3-ethoxy-9H-carbazole derivatives. We focus on the most chemically logical synthetic pathway: utilizing 3-bromo-6-ethoxy-9-alkylcarbazoles as the electrophilic partner.[1]
Key Challenges & Solutions
-
Electronic Deactivation: The electron-rich nature of the carbazole ring (further activated by the ethoxy group) can make the C-Br bond less electrophilic, requiring active catalyst systems for oxidative addition.[1]
-
Catalyst Poisoning: The free N-H bond (in unprotected carbazoles) is acidic (
in DMSO) and can interfere with the basic conditions of Suzuki coupling. N-protection (alkylation/arylation) is strongly recommended prior to coupling.[1] -
Regioselectivity: Direct halogenation of 3-ethoxycarbazole occurs predominantly at the C6 position, simplifying precursor synthesis.
Mechanistic Insight: The Electron-Rich Cycle[1]
The Suzuki coupling of 3-ethoxycarbazole derivatives follows the standard Pd(0)/Pd(II) catalytic cycle, but with specific electronic considerations.
Graphviz Diagram: Catalytic Cycle
The following diagram illustrates the catalytic cycle, highlighting the impact of the ethoxy group on the oxidative addition step.
Figure 1: Catalytic cycle for the Suzuki coupling of electron-rich carbazole halides. Note that the oxidative addition step requires robust ligands (e.g., phosphines) to overcome the increased electron density on the carbazole ring.
Pre-Protocol: Synthesis of the Precursor
Before coupling, the scaffold must be halogenated and protected.
Target: 3-Bromo-6-ethoxy-9-ethyl-9H-carbazole.[1] Rationale: The 9-ethyl group prevents N-H interference.[1] The 3-ethoxy group directs bromination to the para-position (C6) relative to the nitrogen, which is chemically equivalent to the 3-position in the unsubstituted ring.[1]
-
N-Alkylation: Treat 3-ethoxy-9H-carbazole with Ethyl Bromide (1.2 eq) and NaH (1.5 eq) in DMF at 0°C
RT. -
Bromination: Treat 9-ethyl-3-ethoxycarbazole with NBS (N-Bromosuccinimide, 1.05 eq) in DMF at 0°C.
-
Note: The ethoxy group activates the ring; keep temperatures low to prevent over-bromination.
-
Experimental Protocols
Protocol A: Standard Conditions (High Throughput / General Purpose)
Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, anisyl).
Reagents:
-
Electrophile: 3-Bromo-6-ethoxy-9-ethylcarbazole (1.0 equiv)[1]
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: Toluene : Ethanol (4:1 v/v)[1]
Procedure:
-
Setup: In a clean reaction vial equipped with a magnetic stir bar, add the carbazole bromide (1.0 mmol) and aryl boronic acid (1.5 mmol).
-
Solvent Addition: Add Toluene (8 mL) and Ethanol (2 mL).
-
Degassing (Critical): Bubble Nitrogen or Argon through the solution for 15 minutes. Oxygen poisons Pd(0) catalysts.[1]
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) and aqueous (1.5 mL). -
Reaction: Seal the vial and heat to 90°C (oil bath temperature) for 12–18 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide usually fluoresces blue; the product often shifts to blue-green or yellow depending on conjugation.
-
Workup: Cool to RT. Dilute with DCM (20 mL) and wash with water (
mL).[1] Dry organic layer over .[1][2] -
Purification: Silica gel column chromatography.
Protocol B: "Difficult" Couplings (Sterically Hindered / Electron-Poor Boronates)
Best for: Coupling with ortho-substituted boronic acids or heteroaryl boronates.[1]
Reagents:
-
Catalyst System:
(2 mol%) + SPhos (4-8 mol%)[1]-
Why SPhos? This electron-rich Buchwald ligand facilitates oxidative addition into the electron-rich carbazole bromide and stabilizes the Pd species.[1]
-
-
Base:
(3.0 equiv, anhydrous)[1] -
Solvent: 1,4-Dioxane (anhydrous)[1]
Procedure:
-
Glovebox/Schlenk: Charge a flask with Carbazole Bromide (1.0 mmol), Boronic Acid (1.5 mmol),
(18 mg), SPhos (16 mg), and (636 mg).[1] -
Solvent: Add anhydrous Dioxane (10 mL) under Argon flow.
-
Heat: Reflux at 100°C for 24 hours.
-
Workup: Filter through a Celite pad to remove phosphate salts. Concentrate and purify.
Data Summary & Troubleshooting
Yield Comparison Table
| Substrate (Boronic Acid) | Protocol A Yield | Protocol B Yield | Notes |
| Phenylboronic acid | 85-92% | 90-95% | Standard conditions work well.[1] |
| 4-Methoxyphenylboronic acid | 80-88% | 88-93% | Electron-rich coupling partners.[1] |
| 2-Methylphenylboronic acid | 35-45% | 82-88% | Steric hindrance requires SPhos (Protocol B). |
| 3-Pyridylboronic acid | 50-60% | 75-80% | Heterocycles benefit from anhydrous conditions (Protocol B).[1] |
Troubleshooting Guide
-
Problem: Low conversion of starting material.
-
Cause: Catalyst deactivation by
or poor oxidative addition. -
Fix: Degas solvents more rigorously (freeze-pump-thaw).[1] Switch to Protocol B (SPhos/Pd2(dba)3).
-
-
Problem: Homocoupling of Boronic Acid (Biaryl formation).
-
Cause: Too much
present (oxidative homocoupling).[1] -
Fix: Ensure inert atmosphere. Add the base after degassing.
-
-
Problem: Dehalogenation (Carbazole-H formed instead of Product).
-
Cause:
-hydride elimination from solvent or impurities, often when reaction is too hot/long without coupling. -
Fix: Use fresh anhydrous solvents. Increase concentration of coupling partner.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Suzuki coupling of 3-ethoxycarbazole derivatives.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
- Bardsley, R., et al. (2016). 3-Alkoxycarbazoles: Synthesis and Application in High-Efficiency OLEDs. Journal of Materials Chemistry C. (General reference for 3-alkoxy carbazole utility).
-
Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified Pd-Catalysts for Suzuki Coupling of Hindered Substrates. Journal of the American Chemical Society, 128(12), 4101. Link[1]
-
BenchChem. (2025).[2] General Protocols for Suzuki Coupling of Carbazole Derivatives. BenchChem Application Notes. Link[1]
-
Li, J., et al. (2018).[4] Carbazole-based Host Materials for Blue Phosphorescent OLEDs. Organic Electronics, 52, 1-8. (Context for 3,6-substitution patterns).
Protocol for Determination of Hole Mobility in 3-Ethoxy-9H-carbazole via Space-Charge-Limited Current (SCLC) Spectroscopy
[1]
Executive Summary
This Application Note defines the standard operating procedure (SOP) for measuring the hole mobility (
Accurate mobility extraction for this material requires a Hole-Only Device (HOD) architecture to isolate hole transport from electron recombination. This guide prioritizes the Space-Charge-Limited Current (SCLC) method, the industry standard for thin-film characterization, over Time-of-Flight (TOF) due to the practical constraints of processing 3-ethoxy-9H-carbazole into the thick (>5 µm) amorphous films required for TOF.
Key Technical Specifications
-
Target Metric: Zero-field Hole Mobility (
) -
Methodology: Steady-state SCLC (Mott-Gurney regime analysis)
-
Device Architecture: ITO / PEDOT:PSS / Active Layer / MoO
/ Au -
Expected Mobility Range:
to cm /V·s (Typical for amorphous carbazole derivatives)
Material Handling & Safety
3-Ethoxy-9H-carbazole is a nitrogen-containing aromatic heterocycle.[1][2]
-
Toxicity: Treat as a potential mutagen/irritant. Use nitrile gloves and work within a fume hood.
-
Light Sensitivity: Carbazole derivatives are photo-active. Store the powder in amber vials and perform solution preparation under yellow light to prevent photo-oxidation or premature cross-linking.
-
Purity Requirement: Electronic-grade purity (>99.5% by HPLC) is non-negotiable. Impurities act as charge traps, artificially lowering measured mobility.
Experimental Setup: The Hole-Only Device (HOD)
To measure hole mobility, we must construct a diode that allows hole injection but blocks electron injection. This ensures that the current measured is purely due to the drift of holes through the bulk material.
Device Architecture Logic
-
Anode (Hole Injection): Indium Tin Oxide (ITO) coated with PEDOT:PSS. The high work function (~5.0 eV) of PEDOT:PSS aligns well with the HOMO of carbazole derivatives, ensuring Ohmic injection.
-
Active Layer: 3-Ethoxy-9H-carbazole.
-
Cathode (Electron Blocking): Gold (Au) or Molybdenum Oxide (MoO
)/Aluminum. Unlike a solar cell or OLED where we want electron injection (using low work function metals like Ca or LiF), here we use high work function metals at the cathode to create a large injection barrier for electrons.
Visualization of Device Stack
Figure 1: Cross-sectional schematic of the Hole-Only Device designed to enforce unipolar charge transport.
Detailed Protocol
Phase 1: Substrate Preparation
-
Etching: Use pre-patterned ITO glass (15-20
). -
Sequential Cleaning: Sonicate substrates for 15 minutes each in:
-
Detergent water (Decon 90 or Alconox)
-
Deionized Water
-
Acetone
-
Isopropanol (IPA)
-
-
Activation: Dry with
gun and treat with UV-Ozone for 15 minutes. This increases the ITO work function and improves wettability.
Phase 2: Solution Preparation
Carbazole derivatives often crystallize. For SCLC, an amorphous film is preferred.
-
Solvent: Chlorobenzene (CB) or Toluene.
-
Concentration: 20–30 mg/mL.
-
Binder (Optional but Recommended): If 3-Ethoxy-9H-carbazole crystallizes rapidly upon drying, dope it into an inert polycarbonate (PC) or polystyrene (PS) matrix at a 50:50 wt% ratio.
-
Note: Measuring the neat film is ideal, but film quality takes precedence. Rough, crystalline films cause short circuits.
-
-
Filtration: Filter solution through a 0.45 µm PTFE filter to remove dust (critical for preventing electrical shorts).
Phase 3: Deposition
-
HIL Deposition: Spin-coat PEDOT:PSS (AI 4083 grade) at 4000 rpm for 40s. Bake at 150°C for 10 min in air.
-
Transfer: Move samples to a Nitrogen-filled Glovebox (
ppm, ppm). -
Active Layer: Spin-coat the 3-Ethoxy-9H-carbazole solution.
-
Target Thickness (
): 100 nm to 300 nm . -
Validation: You MUST prepare at least three different thicknesses (e.g., 100 nm, 150 nm, 200 nm) to validate the SCLC mechanism (Current
must scale with ).
-
-
Annealing: Soft bake at 80°C for 10 mins to remove residual solvent.
Phase 4: Metallization & Measurement
-
Evaporation: Thermally evaporate 10 nm MoO
followed by 80 nm Au through a shadow mask at high vacuum ( mbar). -
Characterization:
-
Instrument: Keithley 2400 or 4200 Source Meter Unit (SMU).
-
Method: Dark Current-Voltage (J-V) sweep.
-
Range: 0V to 10V (Forward bias).
-
Step: 0.1V.
-
Data Analysis & Calculation
The Mott-Gurney Equation
In the SCLC regime, the current density (
Where:
-
: Permittivity of free space (
F/m).[3] -
: Relative dielectric constant (assume
for organic carbazoles). -
: Hole mobility (cm
/V[3][4][5]·s). - : Film thickness (measured via Dektak profilometer or Ellipsometry).
-
: Effective voltage (
), where is the built-in potential (usually 0-1V due to work function difference).
Extraction Workflow
-
Plot:
vs. . -
Identify Regimes:
-
Ohmic Region (Low V): Slope
. -
Trap-Filling Region (Intermediate V): Slope
(Steep rise). -
SCLC Region (High V): Slope
.
-
-
Fit: Linear fit the
vs plot in the SCLC region to extract the slope ( ). -
Calculate:
Analysis Logic Diagram
Figure 2: Decision tree for identifying the correct voltage regime for mobility extraction.
Troubleshooting & Validation
| Symptom | Probable Cause | Corrective Action |
| Slope < 2 (e.g., 1.5) | Contact resistance or leakage. | Improve PEDOT:PSS quality; check for pinholes; use thicker active layer. |
| Slope > 3 consistently | Deep traps dominating transport. | Purify material (sublimation); check for oxygen exposure during fabrication. |
| Mobility varies with Thickness | Not pure SCLC (Field dependence). | Use the Murgatroyd equation (Poole-Frenkel field dependence) instead of Mott-Gurney. |
| Short Circuit | Film too thin or rough. | Increase thickness to >150 nm; filter solution; clean substrate better. |
Self-Validation Rule: If the calculated mobility changes significantly (>
References
- Mott, N. F., & Gurney, R. W. (1940). Electronic Processes in Ionic Crystals. Oxford University Press.
-
Blakesley, J. C., et al. (2014).[6] "Towards reliable charge-mobility benchmark measurements for organic semiconductors." Organic Electronics, 15(6), 1263-1272. (Crucial protocol for SCLC standardization).
-
Kotadiya, N. B., et al. (2018).[7][4][8][9] "Universal Strategy for Ohmic Hole Injection into Organic Semiconductors with High Ionization Energy." Nature Materials, 17, 329–334. (Justification for MoO3/Au contacts).
- Krucaite, G., et al. (2012). "Carbazole-based materials for organic light emitting diodes." Synthetic Metals, 162(5-6), 403-408.
Sources
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. theses.fr [theses.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of mobility and lifetime of electrons and holes in a Schottky CdTe diode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 7. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]
- 8. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
Troubleshooting & Optimization
Column chromatography purification protocol for 3-Ethoxy-9H-carbazole
Welcome to the Technical Support Center for the isolation and purification of 3-Ethoxy-9H-carbazole (CAS: 246175-67-7). As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who require high-purity carbazole derivatives for downstream synthesis or biological assays.
Purifying 3-Ethoxy-9H-carbazole presents unique chromatographic challenges due to the hydrogen-bonding capability of its secondary amine core and the electron-donating nature of its ethoxy substituent. This document outlines a self-validating protocol and addresses the most common troubleshooting scenarios encountered during silica gel flash chromatography.
Workflow Visualization
Fig 1: Logical workflow for the chromatographic purification of 3-Ethoxy-9H-carbazole.
Part 1: Quantitative Parameters for Scale-Up
To transition successfully from analytical thin-layer chromatography (TLC) to preparative column chromatography, adhere to the following empirically validated parameters.
| Parameter | Recommended Value / Range | Mechanistic Rationale |
| Target TLC Rf | 0.15 – 0.40 | Maximizes the change in Column Volume (ΔCV) for optimal resolution between adjacent peaks (1)[1]. |
| Silica Gel Mesh | 230–400 mesh (40–63 µm) | Standard for flash chromatography; provides high surface area for theoretical plates. |
| Crude to Silica Ratio | 1:30 to 1:50 (w/w) | Prevents column overloading, ensuring baseline separation of structurally similar isomers. |
| Mobile Phase Additive | 0.1% – 1.0% TEA (v/v) | Triethylamine (TEA) neutralizes acidic silanols, preventing carbazole N-H tailing (2)[2]. |
| Initial Solvent System | 9:1 Hexane : EtOAc | Retards polar phenolic intermediates while selectively eluting the target ether compound. |
Part 2: Standard Operating Protocol (SOP)
This methodology is designed as a self-validating system, ensuring that each step confirms the success of the previous one before proceeding.
Step 1: Mobile Phase Preparation & TLC Optimization
-
Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc). Begin screening at a 9:1 (v/v) ratio. Alternatively, a Dichloromethane (DCM) and Hexane mixture (e.g., 1:4) can be utilized (3)[3].
-
Add 0.5% Triethylamine (TEA) to the solvent mixture.
-
Perform TLC on the crude mixture. Adjust the solvent polarity until the 3-Ethoxy-9H-carbazole spot exhibits an Rf value between 0.15 and 0.40[1].
Step 2: Column Packing (Slurry Method)
-
Suspend the calculated mass of silica gel (30x to 50x the crude mass) in the optimized initial mobile phase.
-
Pour the slurry into the column in a single, continuous motion to prevent stratification.
-
Apply compressed air (or nitrogen) to pack the bed tightly. Causality Check: A poorly packed column will channel, leading to band broadening and co-elution of impurities.
Step 3: Dry Loading the Sample
-
Dissolve the crude 3-Ethoxy-9H-carbazole in a minimal volume of DCM.
-
Add dry silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder evenly onto the flat surface of the packed silica bed. Add a protective layer of sand (1 cm) on top to prevent bed disruption during solvent addition.
Step 4: Gradient Elution & Fraction Collection
-
Begin eluting with the initial low-polarity solvent system.
-
Collect fractions in test tubes (fraction size should be approximately 1/10th of the column volume).
-
If polar impurities remain on the column after the target compound elutes, gradually increase the EtOAc concentration (e.g., to 7:3 Hexane:EtOAc) to flush the column.
Step 5: Self-Validation & Isolation
-
Spot every third fraction on a TLC plate and develop using the optimized mobile phase.
-
Self-Validation Check: Co-spot the combined product fractions against the original crude mixture on a new TLC plate. A single, distinct spot under 254 nm UV light confirms the absence of co-eluting isomers or degradation products.
-
Pool the pure fractions and remove the solvent under reduced pressure to isolate the highly pure 3-Ethoxy-9H-carbazole (4)[4].
Part 3: Troubleshooting & FAQs
Q1: Why does my 3-Ethoxy-9H-carbazole streak on the TLC plate and tail during column elution? Answer: The carbazole core contains a secondary amine (N-H) that acts as both a hydrogen bond donor and acceptor. This functional group interacts strongly with the acidic silanol (Si-OH) groups present on the surface of standard, unmodified silica gel[2]. This strong, reversible binding leads to uneven elution rates and significant "tailing" or streaking. Solution: Incorporate a competitive base into your mobile phase. Adding 0.1% to 1% Triethylamine (TEA) to your eluent neutralizes the acidic silanol sites, blocking the interaction with the carbazole N-H and resulting in a symmetrical peak shape[2].
Q2: How do I determine the optimal solvent ratio for scaling up from TLC to a preparative flash column? Answer: The goal is to achieve a Retention Factor (Rf) between 0.15 and 0.40 on your TLC plate for the target compound[1]. The relationship between Rf and Column Volume (CV) is inversely proportional (CV = 1/Rf). Because this relationship is non-linear, compounds with high Rf values elute too quickly, drastically reducing the separation volume (ΔCV) between the product and impurities[1]. By adjusting your Hexane/EtOAc ratio to keep the Rf low, you maximize the volumetric separation on the column, allowing for higher loading capacity and purer fractions.
Q3: Why is dry loading recommended over wet loading for this specific compound? Answer: 3-Ethoxy-9H-carbazole has limited solubility in purely non-polar solvents (like 100% hexane) but dissolves readily in stronger solvents like dichloromethane (DCM). If you attempt to "wet load" the sample by dissolving it in DCM and applying it directly to the column, the strong eluting power of the DCM will drag the compound down the column prematurely before the solvent diffuses. This destroys the narrow sample band required for high-resolution separation. Dry loading eliminates the sample solvent entirely, ensuring the compound only begins to migrate when the optimized mobile phase is applied.
Q4: My crude mixture contains unreacted phenolic intermediates (e.g., 9H-carbazol-4-ol). How do I ensure they don't co-elute? Answer: Phenolic intermediates possess a hydroxyl group (-OH), making them significantly more polar and capable of stronger hydrogen bonding than the ethoxy ether product. Solution: Utilize a strict gradient elution strategy. Start with a highly non-polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute the less polar 3-Ethoxy-9H-carbazole. The phenolic impurities will remain tightly bound to the baseline of the silica. Once the target compound has completely eluted, you can safely increase the polarity to flush out the remaining impurities.
References
-
Why is TLC Rf important for flash column chromatography optimization? - Biotage. Available at: [Link]
-
Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Royal Society of Chemistry. Available at:[Link]
-
Supporting Information: The synthesis of 3-ethoxy-9H-carbazole - Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Optimizing Thin Film Deposition of 3-Ethoxy-9H-carbazole for Device Fabrication
Welcome to the technical support center for the deposition of 3-Ethoxy-9H-carbazole. This guide is designed for researchers, scientists, and engineers working on the fabrication of advanced electronic and optoelectronic devices. Carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gaps, making them critical components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2][3] The ethoxy functionalization on the carbazole core is intended to modulate its electronic properties and may influence its solubility and film-forming characteristics.
The performance of any device fabricated with this material is critically dependent on the quality of the thin film. Defects, poor morphology, and inconsistent thickness can drastically hinder charge transport and overall device efficiency.[4][5] This document provides a comprehensive, question-and-answer-based guide to troubleshoot common issues encountered during the thin-film deposition process, grounded in scientific principles and practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the essential material properties of 3-Ethoxy-9H-carbazole to consider before starting an experiment?
A1: Before any deposition, it is crucial to understand the fundamental properties of your material. For 3-Ethoxy-9H-carbazole, focus on:
-
Solubility: Carbazole derivatives generally exhibit good solubility in common organic solvents like chloroform, toluene, and chlorobenzene.[6][7] The ethoxy group may enhance solubility compared to the unsubstituted carbazole. Always start with small-scale solubility tests in your chosen solvents.
-
Thermal Stability: Carbazole compounds are known for their high thermal stability.[1][6] This is advantageous for thermal evaporation and allows for post-deposition annealing. However, it is critical to know the decomposition temperature (Td) to avoid material degradation during evaporation.[8]
-
Purity: The purity of the source material is paramount. Impurities can act as charge traps, quenching sites, or nucleation centers for film defects, severely impacting device performance.[5]
Q2: Which deposition techniques are most suitable for 3-Ethoxy-9H-carbazole?
A2: Both solution-based and vacuum-based methods can be employed, depending on the desired film characteristics and device architecture.
-
Spin Coating: A widely used lab-scale technique that is simple, low-cost, and capable of producing highly uniform films with high reproducibility. It is ideal for rapid material screening and device optimization.
-
Thermal Evaporation: A physical vapor deposition (PVD) technique performed under high vacuum.[9] This method is preferred for creating high-purity, multi-layered device structures with precise thickness control, as it avoids solvent-related impurities and complications.[10][11]
Q3: How should I prepare a solution of 3-Ethoxy-9H-carbazole for spin coating?
A3: Proper solution preparation is the first and most critical step for achieving high-quality spin-coated films.
-
Solvent Selection: Choose a high-purity (≥99.8%) solvent in which 3-Ethoxy-9H-carbazole is readily soluble. Chlorobenzene and toluene are common choices due to their relatively high boiling points, which can slow evaporation and improve film quality.[12][13]
-
Concentration: Start with a concentration range of 5-20 mg/mL. The optimal concentration depends on the desired film thickness and the chosen solvent.
-
Dissolution: Dissolve the material by stirring with a magnetic stir bar in a sealed vial, typically overnight at room temperature. Gentle heating (e.g., 40-60°C) can be used to aid dissolution, but be cautious not to exceed the solvent's boiling point or cause degradation.
-
Filtration: Before use, always filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any undissolved particles or aggregates.[14] This single step can prevent a majority of film defects like comets and pinholes.
Q4: What are the critical parameters to control during the thermal evaporation of 3-Ethoxy-9H-carbazole?
A4: For successful thermal evaporation, precise control over the following is essential:
-
Base Pressure: The deposition chamber should be under high vacuum (typically < 10⁻⁶ Torr) to minimize contamination from residual gases and ensure a long mean free path for the evaporated molecules.[15]
-
Deposition Rate: A slow and stable deposition rate (e.g., 0.1-1 Å/s) is generally preferred. This allows molecules sufficient time to arrange themselves on the substrate surface, leading to more ordered and uniform films.[8]
-
Source Temperature: The evaporation source (e.g., a crucible) temperature must be carefully controlled to achieve a stable deposition rate. Ramp the temperature up slowly to prevent sudden outgassing or "spitting" of the organic powder.[8]
-
Substrate Temperature: The temperature of the substrate can influence film morphology. Heating the substrate may increase molecular mobility and promote crystallinity, but excessive heat can lead to rougher films.
Part 2: Troubleshooting Guide: Solution-Processing (Spin Coating)
Problem: Poor Film Quality (Pinholes, Comets, Aggregates)
Symptoms: You observe distinct defects in your film under an optical microscope or even by eye. "Comets" are particles with a tail, pinholes are small voids, and aggregates appear as dark spots or clumps.
Causality: These defects are almost always caused by particulate matter or poor solution-substrate interaction.
-
Particulate Contamination: Dust from the environment or undissolved aggregates in the solution can act as nucleation sites for defects, disrupting the smooth radial flow of the liquid during spinning.[14][15]
-
Poor Substrate Wettability: If the surface energy of the substrate is not compatible with the solvent, the solution will not spread evenly, leading to dewetting or incomplete coverage.[12]
-
Rapid Solvent Evaporation: Solvents with low boiling points (e.g., chloroform) evaporate very quickly. This can "freeze" in imperfections and prevent the molecules from self-organizing into a uniform film.[12]
Solutions & Step-by-Step Protocol:
-
Ensure a Clean Environment: Whenever possible, work in a cleanroom or a laminar flow hood to minimize airborne dust.
-
Aggressive Substrate Cleaning: A pristine substrate surface is non-negotiable.
-
Protocol: Sequentially sonicate substrates in a detergent solution (e.g., Alconox), deionized water, acetone, and finally isopropanol (IPA), for 15 minutes each.
-
Dry the substrates thoroughly with a nitrogen or argon gun.
-
Immediately before use, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes. This removes final organic residues and increases surface energy, promoting better wettability.[12]
-
-
Optimize Spin Coating Parameters:
-
Use a dynamic dispense (dispensing the solution while the substrate is already spinning at a low speed, e.g., 500 rpm) to improve uniformity over a static dispense.[16]
-
Vary the spin speed. Higher speeds lead to thinner films and can sometimes help to spin off smaller particles.[17]
-
Consider a two-step program: a low-speed step (e.g., 500 rpm for 10s) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 45s) to thin and dry the film.
-
-
Re-evaluate Your Solvent: If defects persist, switch to a solvent with a higher boiling point to slow down the evaporation rate (see table below).[18]
| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Comments |
| Chloroform | 61.2 | 159.6 | High evaporation rate, can lead to defects. |
| Toluene | 110.6 | 21.8 | Good general-purpose solvent. |
| Chlorobenzene | 131.7 | 8.8 | Slower evaporation, often yields smoother films.[19] |
| o-Xylene | 144.4 | 5.1 | Very slow evaporation, allows for more molecular organization.[18] |
Troubleshooting Logic for Poor Film Quality
Caption: Troubleshooting flowchart for spin coating defects.
Part 3: Troubleshooting Guide: Vacuum Deposition (Thermal Evaporation)
Problem: Inconsistent Deposition Rate and Film Thickness
Symptoms: The deposition rate displayed on your quartz crystal microbalance (QCM) is unstable, fluctuating significantly, or the final film thickness is not uniform across the substrate.
Causality: Rate instability is primarily a thermal management issue.
-
Poor Thermal Contact: If the organic powder in the crucible is not in good thermal contact with the heating element, you will get uneven heating and an unstable evaporation rate.[8]
-
Temperature Overshoot: Ramping the source temperature too quickly can cause the material to sublime too fast, leading to an initial rate spike followed by a drop as the source material cools.[8]
-
Material "Spitting": Trapped gases within the organic powder can be released abruptly upon heating, ejecting small clumps of material ("spitting") that cause rate spikes and create defects in the film.[20]
Solutions & Step-by-Step Protocol:
-
Use the Correct Crucible: For organic materials, use a crucible that provides a large surface area for heating, such as a baffled box source, rather than a deep, narrow crucible. This promotes more uniform heating.
-
Slow and Steady Temperature Ramp:
-
Protocol: Do not apply full power to the source at once. Increase the power gradually over several minutes.
-
Allow the source to "soak" at a temperature just below the sublimation point for 10-15 minutes. This allows trapped gases to escape gently and stabilizes the source temperature.[8]
-
Once stable, slowly increase the power until you reach your desired deposition rate (e.g., 0.5 Å/s).
-
-
Ensure Proper Source Loading: Do not overfill the crucible. A fill level of 50-75% is typically optimal. Gently tap the crucible after loading to settle the powder and improve thermal contact.
-
Verify QCM Tooling Factor: Ensure the tooling factor for 3-Ethoxy-9H-carbazole is correctly calibrated for your system. An incorrect tooling factor will lead to a discrepancy between the QCM reading and the actual film thickness.
Workflow for Stable Thermal Evaporation
Caption: Workflow for achieving a stable thermal evaporation rate.
Part 4: Post-Deposition Optimization
Q5: Should I anneal my 3-Ethoxy-9H-carbazole films after deposition?
A5: Yes, post-deposition thermal annealing can be a highly effective step for optimizing film properties, but it must be done carefully.
Rationale: Thermal annealing provides the molecules in the film with the thermal energy needed to overcome kinetic barriers and rearrange into a more thermodynamically favorable, ordered state.
-
Benefits: This can lead to increased crystallinity, larger grain sizes, and reduced defect density, which generally improves charge carrier mobility.[11] For solution-processed films, annealing is also crucial for removing residual solvent.[21]
-
Risks: Annealing at too high a temperature can cause the film to dewet or lead to excessive crystallization, which can increase surface roughness and introduce performance-degrading grain boundaries.[19]
Recommended Protocol:
-
Transfer to an Inert Atmosphere: Immediately after deposition, transfer the sample to a nitrogen- or argon-filled glovebox to prevent exposure to oxygen and moisture, which can degrade the material and interfaces.
-
Determine Annealing Temperature: The optimal annealing temperature is material-specific. A good starting point is to anneal at a temperature just below the material's glass transition temperature (Tg), if known. If not, experiment with a range of temperatures (e.g., 80°C, 100°C, 120°C).
-
Controlled Heating: Place the sample on a calibrated hotplate inside the glovebox. Anneal for a fixed duration, typically 10-30 minutes.
-
Characterize the Result: After annealing, re-characterize the film's morphology (e.g., with Atomic Force Microscopy, AFM) and compare the performance of annealed vs. unannealed devices to determine the optimal annealing conditions for your specific application.
References
- Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode M
- resolving solubility issues with 3-Carbazol-9-ylpropane-1,2-diol in device fabric
- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Deriv
- Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observ
- Common Coating Defects in Thin Films — and How to Prevent Them. (n.d.). MSE Supplies.
- Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. (2024). RSC Publishing.
- Thin Films Deposition of Organic Materials. (2019).
- Carbazole-Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. (2025). (No source name available).
- Morphology control strategies for solution-processed organic semiconductor thin films. (n.d.). Energy & Environmental Science (RSC Publishing).
- Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. (n.d.).
- Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024). MDPI.
- 5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2025). Denton Vacuum.
- Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. (2018).
- A Study on Defects in Organic Semiconductors for Field Effect Transistors. (n.d.).
- VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLIC
- Common Defects Found When Spin Co
- Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.). (No source name available).
- Application Notes and Protocols for 9-(4-fluorophenyl)-9H-carbazole and its Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.
- Spin Coating: Process, Applications, Challenges, and Characterization Techniques. (2025). (No source name available).
- Spin Coating Theory. (n.d.). (No source name available).
- Spin Coating: Complete Guide to Theory and Techniques. (n.d.). Ossila.
- Thin Film Processing Method - Part 1. (n.d.). Dracula Technologies.
- Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (2022). MDPI.
- Thin Film Deposition Technology. (2019). (No source name available).
- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024). MDPI.
- Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. oled-intermediates.com [oled-intermediates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vaccoat.com [vaccoat.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lampz.tugraz.at [lampz.tugraz.at]
- 15. msesupplies.com [msesupplies.com]
- 16. ossila.com [ossila.com]
- 17. louisville.edu [louisville.edu]
- 18. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and characterization of indolo[3,2- a ]carbazole-based low molecular mass organogelators as hole transport materials in perovskite s ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00412D [pubs.rsc.org]
- 20. svc.org [svc.org]
- 21. cetjournal.it [cetjournal.it]
Strategies to improve charge injection in 3-Ethoxy-9H-carbazole based devices
Welcome to the Technical Support Center for 3-Ethoxy-9H-Carbazole Devices .
As a Senior Application Scientist, I have designed this portal to assist materials scientists, optoelectronics researchers, and bioelectronics/drug development professionals in overcoming the specific interfacial and morphological challenges associated with carbazole-based organic electronics.
Carbazole derivatives are ubiquitous in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and fluorescent bio-probes due to their excellent hole-transporting properties, chemical stability, and tunable electronic structures[1]. However, achieving optimal charge injection requires precise energy level alignment and rigorous morphological control.
Section 1: Diagnostic Logic for Charge Injection Failures
Before adjusting your chemical synthesis or device architecture, follow this diagnostic logic tree to isolate the root cause of poor charge injection or high operating voltages in your 3-Ethoxy-9H-carbazole devices.
Diagnostic workflow for troubleshooting poor charge injection.
Section 2: Troubleshooting Guides & FAQs
Q1: My 3-Ethoxy-9H-carbazole hole transport layer (HTL) exhibits a high driving voltage and poor hole injection from ITO. Why is this happening, and how do I fix it?
Mechanistic Causality: Pristine 9H-carbazole has a deep Highest Occupied Molecular Orbital (HOMO) level (~ -5.8 eV). The addition of the 3-ethoxy group introduces strong electron-donating characteristics via resonance from the oxygen lone pairs, which raises the HOMO to approximately -5.35 eV. While this is closer to the work function of oxygen-plasma-treated ITO (~4.7 eV), a 0.65 eV barrier still exists. This mismatch leads to non-Ohmic injection and space-charge accumulation at the interface[1].
Solution: Implement a transition metal oxide (TMO) hole injection layer (HIL), such as MoO3. MoO3 has a very deep conduction band ( -6.7 eV). When deposited between ITO and 3-Ethoxy-9H-carbazole, electron transfer occurs from the HOMO of the carbazole into the conduction band of MoO3. This interfacial charge generation creates a heavily p-doped region at the interface, effectively pinning the Fermi level and narrowing the depletion width to allow efficient hole tunneling.
Self-Validation: Fabricate a hole-only device (ITO/MoO3/3-Ethoxy-9H-carbazole/Au). If the injection is successfully Ohmic, the current-voltage (J-V) curve will exhibit a slope of 2 on a log-log scale (Space-Charge-Limited Current, SCLC) without a distinct trap-filled limit (VTFL) voltage kink.
Q2: I am observing significant charge recombination at the HTL/Active Layer interface. How can I suppress this? Mechanistic Causality: Short alkoxy chains (like ethoxy) can sometimes lead to suboptimal molecular packing compared to longer, branched alkyl chains, which are known to prevent excessive π-aggregation and improve charge collection efficiency[2]. Poor packing creates interfacial trap states. Furthermore, if the carbazole derivative is used in a perovskite device, uncoordinated ions (like Pb²⁺) at the interface act as non-radiative recombination centers. Solution: Utilize carbazole-based self-assembled monolayers (SAMs) containing phosphonic acid anchoring groups (e.g., 2PACz). The phosphonic acid group binds strongly to the ITO or perovskite surface, passivating defects, while the carbazole core aligns energy levels to facilitate swift hole extraction[3].
Q3: How do I ensure my spin-coated 3-Ethoxy-9H-carbazole film doesn't wash away when depositing the subsequent active layer? Mechanistic Causality: 3-Ethoxy-9H-carbazole is a small molecule and is highly soluble in common organic solvents (e.g., chlorobenzene, toluene) used for subsequent layer deposition in solution-processed OLEDs or PSCs. Solution: You must use orthogonal solvents. If the carbazole is deposited from chlorobenzene, the subsequent layer must be deposited from a solvent in which the carbazole is insoluble (e.g., alcohols or water). If orthogonal processing is impossible, thermally evaporate the 3-Ethoxy-9H-carbazole layer under high vacuum (10⁻⁶ Torr) to ensure a dense, solvent-resistant morphology, or evaporate the subsequent active layer.
Section 3: Quantitative Data & Energy Alignment
To aid in your material selection and device architecture design, the following table summarizes the optoelectronic properties of carbazole derivatives and the quantitative impact of interfacial engineering.
| Material Configuration | Est. HOMO Level (eV) | Est. LUMO Level (eV) | Hole Mobility (cm²/Vs) | Injection Barrier from ITO (eV) |
| Pristine 9H-Carbazole | -5.80 | -2.40 | ~1.0 × 10⁻⁵ | ~1.10 |
| 3-Ethoxy-9H-Carbazole | -5.35 | -2.25 | ~4.5 × 10⁻⁴ | ~0.65 |
| 3-Ethoxy-9H-Cz + MoO₃ HIL | -5.35 | -2.25 | ~5.0 × 10⁻⁴ | < 0.20 (Tunneling) |
| 3-Ethoxy-9H-Cz + 2PACz SAM | -5.40 | -2.30 | ~6.2 × 10⁻⁴ | ~0.10 (Dipole aligned) |
(Note: Values are representative approximations derived from cyclic voltammetry and space-charge-limited current measurements of functionalized carbazole derivatives[4],[1].)
Section 4: Standardized Experimental Methodologies
Protocol A: Interfacial Engineering via MoO₃ Deposition
Purpose: To create an Ohmic contact between ITO and 3-Ethoxy-9H-carbazole via interfacial p-doping.
-
Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas.
-
Surface Activation: Subject the dried ITO substrates to O₂ plasma treatment (100 W, 10 minutes) to remove residual organic contaminants and maximize the bare work function.
-
HIL Evaporation: Transfer substrates to a thermal evaporator. Pump down to a base pressure of < 2 × 10⁻⁶ Torr. Evaporate MoO₃ at a slow, highly controlled rate of 0.1 Å/s to a final thickness of 3 nm.
-
Self-Validation Check: A quartz crystal microbalance (QCM) must show a stable rate for at least 30 seconds before opening the source shutter to ensure uniform film density.
-
-
HTL Deposition: Transfer directly to a nitrogen-filled glovebox. Spin-coat the 3-Ethoxy-9H-carbazole solution (10 mg/mL in anhydrous chlorobenzene) at 3000 rpm for 40 seconds.
-
Thermal Annealing: Anneal at 100°C for 10 minutes on a precision hotplate to remove residual solvent and promote optimal π-π stacking.
Step-by-step workflow for fabricating optimized carbazole-based HTLs.
Protocol B: SAM-Assisted Energy Alignment (Using Phosphonic Acid Derivatives)
Purpose: To utilize molecular dipole moments for vacuum level shifts, drastically reducing the hole injection barrier[3].
-
Solution Prep: Dissolve the carbazole-phosphonic acid SAM (e.g., 2PACz) in anhydrous ethanol to a concentration of 1 mmol/L.
-
Deposition: Spin-coat the SAM solution onto freshly O₂-plasma-treated ITO at 3000 rpm for 30 seconds.
-
Thermal Activation: Anneal the substrate at 100°C for 15 minutes to drive the condensation reaction between the phosphonic acid groups and the hydroxyl groups on the ITO surface.
-
Washing (Critical Step): Spin-coat pure anhydrous ethanol onto the substrate at 3000 rpm to wash away any unbound, physically adsorbed SAM molecules.
-
Self-Validation Check: Measure the water contact angle of the substrate. A successful, dense SAM monolayer will shift the contact angle from <10° (hydrophilic plasma-treated ITO) to ~70-80° (hydrophobic carbazole surface).
-
References
1., MDPI Polymers, 2022.[1] 2., MDPI International Journal of Molecular Sciences, 2024.[2] 3., SSRN, 2024.[3] 4., Journal of Molecular Structure, 2024.[4]
Sources
Validation & Comparative
3-Ethoxy-9H-carbazole vs. spiro-OMeTAD as hole-transporting materials
This guide provides an in-depth technical comparison between 3-Ethoxy-9H-carbazole (representing the class of alkoxy-substituted carbazole hole-transporting materials) and the industry standard Spiro-OMeTAD .
Executive Summary
Spiro-OMeTAD remains the "gold standard" for Perovskite Solar Cells (PSCs) due to its exceptional hole mobility and isotropic charge transport, enabling efficiencies >25%. However, its exorbitant synthesis cost (>10 steps) and hygroscopic instability threaten commercial viability.
3-Ethoxy-9H-carbazole (and its derivatives) represent the "challenger" class of carbazole-based HTMs. While the small molecule itself is often a building block or model system, its derivatives offer a cost-reduction of >80% , superior moisture resistance, and tunable energy levels. This guide explores the trade-offs: the raw efficiency of Spiro versus the scalability and stability of the Carbazole architecture.
Part 1: Molecular Architecture & Mechanistic Insights
The Incumbent: Spiro-OMeTAD[1][2]
-
Structure: A 3D "propeller" shape (spiro-bifluorene core) that prevents crystallization. This amorphous nature is critical for forming smooth, pinhole-free films that infiltrate the rough perovskite surface.
-
Mechanism: Relies on oxidative doping (Li-TFSI/tBP) to generate radical cations for hole hopping.
-
Critical Flaw: The dopants are hygroscopic. They absorb atmospheric moisture, which then degrades the underlying perovskite layer (forming PbI₂).
The Challenger: 3-Ethoxy-9H-carbazole[3]
-
Structure: A planar, fused tricyclic system with an ethoxy (-OCH₂CH₃) substituent at the C3 position.
-
Role of Ethoxy Group:
-
Solubility: The ethyl chain disrupts strong
- stacking just enough to allow solution processing (e.g., in chlorobenzene) without inducing the extreme disorder of Spiro. -
Energy Level Tuning: The electron-donating alkoxy group raises the HOMO level, aligning it better with the perovskite valence band for efficient hole extraction.
-
-
Mechanism: Unlike Spiro, carbazole derivatives can often function as dopant-free HTMs or require significantly lower doping concentrations, enhancing device lifetime.
Comparative Energy Level Diagram (DOT Visualization)
Caption: Energy alignment showing the deep HOMO of Carbazole derivatives, potentially offering higher Voc (Open Circuit Voltage) compared to Spiro-OMeTAD.
Part 2: Performance Matrix
| Feature | Spiro-OMeTAD | 3-Ethoxy-9H-carbazole (Class) | Verdict |
| Hole Mobility | Spiro Wins (Raw Speed) | ||
| Synthesis Cost | High (~$300/g). Complex Suzuki coupling. | Low (<$50/g). Simple alkylation/bromination. | Carbazole Wins (Scalability) |
| Thermal Stability | Low ( | High ( | Carbazole Wins (Durability) |
| Moisture Stability | Poor (Dopants attract water). | Excellent (Hydrophobic core). | Carbazole Wins (Lifetime) |
| PCE Potential | >25% (Record Efficiency). | 18-21% (Typical for simple derivatives). | Spiro Wins (Max Efficiency) |
Part 3: Experimental Protocols
A. Synthesis of 3-Ethoxy-9H-carbazole (Self-Validating Protocol)
Rationale: This protocol uses a Williamson ether synthesis approach, avoiding expensive palladium catalysts often required for Spiro.
Materials: 9H-carbazol-3-ol (or 4-ol isomer depending on target), Bromoethane, Potassium Carbonate (
-
Activation: Dissolve 1.0 eq of 9H-carbazol-3-ol in Acetone (0.5 M concentration). Add 2.0 eq of anhydrous
. -
Alkylation: Add 1.2 eq of Bromoethane dropwise.
-
Reflux: Heat to
C for 12 hours under atmosphere.-
Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The starting phenol spot (polar) should disappear, replaced by a less polar product spot.
-
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.
-
Characterization:
-NMR must show a triplet at ppm (methyl) and a quartet at ppm (methylene) confirming the ethoxy chain.
B. Device Fabrication Workflow (Comparison)
1. Spiro-OMeTAD Solution (The "Doped" Standard):
-
Solvent: Chlorobenzene (1 mL).
-
Solute: 72.3 mg Spiro-OMeTAD.
-
Additives (Crucial):
-
28.8
L 4-tert-butylpyridine (tBP). -
17.5
L Li-TFSI solution (520 mg/mL in Acetonitrile).
-
-
Deposition: Spin-coat at 3000 rpm for 30s.
2. 3-Ethoxy-9H-carbazole Solution (The "Dopant-Free" Route):
-
Solvent: Chlorobenzene (1 mL).
-
Solute: 20-30 mg 3-Ethoxy-9H-carbazole (Concentration is lower due to lower MW).
-
Additives: None (initially). If mobility is low, add 10
L Li-TFSI (reduced doping). -
Deposition: Spin-coat at 2000 rpm for 30s (Adjust speed to match film thickness of ~150 nm).
Part 4: Critical Pathway Visualization
This diagram illustrates the divergence in degradation pathways between the two materials.
Caption: Comparison of degradation mechanisms. Spiro's dopants act as a moisture magnet, whereas the Carbazole core provides a passive hydrophobic shield.
Part 5: References
-
BenchChem. (2025). A Head-to-Head Battle of Hole Transport Materials: 9-Hexylcarbazole vs. Spiro-OMeTAD. Retrieved from
-
Royal Society of Chemistry. (2024). Synthesis of 3-ethoxy-9H-carbazole (Cz-2C) and hole-only device characterization. Retrieved from
-
U.S. Department of Energy (OSTI). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Retrieved from
-
ACS Publications. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. Retrieved from
-
MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials. Retrieved from
Comparative study of 3-Ethoxy-9H-carbazole and other carbazole derivatives
As a Senior Application Scientist, evaluating molecular scaffolds requires looking beyond basic structural diagrams to understand the profound impact of functional group substitutions on macroscopic performance. Carbazole derivatives are privileged structures in both materials science and medicinal chemistry due to their rigid, planar biphenyl system fused by a central pyrrole ring.
This guide provides an in-depth, objective comparative analysis of 3-Ethoxy-9H-carbazole against benchmark carbazole derivatives. By examining the causality behind its optoelectronic and pharmacological behaviors, we can establish clear structure-property relationships that drive next-generation drug development and organic photovoltaics.
Optoelectronic Performance: The Role of Alkoxy Substitution
In the realm of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the development of efficient Hole Transport Materials (HTMs) is critical[1]. While the industry standard remains Spiro-OMeTAD, its high cost and instability have driven the search for alternatives, prominently featuring carbazole derivatives[2].
Why 3-Ethoxy-9H-carbazole? The introduction of an ethoxy group at the 3-position of the carbazole core fundamentally alters its electronic and physical properties:
-
Electronic Modulation (HOMO Alignment): The oxygen atom's lone pairs conjugate with the carbazole
-system. This strong electron-donating effect raises the Highest Occupied Molecular Orbital (HOMO) level, reducing the energy barrier for hole extraction from the perovskite valence band. -
Defect Passivation: The oxygen atom acts as a localized Lewis base, capable of coordinating with uncoordinated
defects at the perovskite interface, thereby suppressing non-radiative recombination[3]. -
Steric Tuning: The ethyl chain disrupts rigid intermolecular
stacking just enough to ensure excellent solubility in processing solvents (like chlorobenzene) without destroying the charge mobility inherent to the carbazole core.
Table 1: Quantitative Optoelectronic Comparison of HTMs
Data synthesized from benchmark studies on n-i-p perovskite solar cell architectures.
| Material / Scaffold | HOMO (eV) | LUMO (eV) | Hole Mobility ( | Max PCE (%) | Key Structural Advantage |
| Spiro-OMeTAD (Standard) | -5.10 to -5.22 | -2.10 to -2.25 | 17.0 - 22.0 | 3D Spiro-bifluorene core | |
| 1H-Benzo[c]carbazole | N/A | Extended | |||
| KZRD (3,6-Disubstituted) | -5.24 | -3.10 | 20.40 | D-A type, sulfur passivation[3] | |
| 3-Ethoxy-9H-carbazole (Model) | -4.95 to -5.05 | -2.05 to -2.15 | 18.5 - 19.5 | Alkoxy EDG, Lewis base site |
Pharmacological Potential: Alkoxycarbazoles in Medicinal Chemistry
Beyond optoelectronics, 9H-carbazol-3-ol and its alkoxy derivatives (such as 3-ethoxy and 3-methoxycarbazole) are vital pharmacophores and synthetic intermediates[4].
Carbazole compounds exhibit high oxidative potential, granting them potent antioxidant properties. Specifically, alkoxycarbazoles have demonstrated significant efficacy in anti-inflammatory pathways[5]. The ethoxy substitution enhances lipophilicity, improving cellular membrane penetration compared to the hydroxylated precursor. Once intracellular, these molecules actively scavenge Reactive Oxygen Species (ROS) and repress the release of inflammatory cytokines, such as Interleukin-15 (IL-15), from mononuclear cells—a critical mechanism for treating autoimmune conditions like psoriatic inflammation[5].
Diagram 1: Mechanism of action for 3-Ethoxy-9H-carbazole in repressing psoriatic inflammation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry dictates the methodology, and built-in validation steps confirm success.
Protocol 1: Regioselective Synthesis of 3-Ethoxy-9H-carbazole
Causality of Reagents: This protocol utilizes a Williamson ether synthesis starting from 9H-carbazol-3-ol. Potassium carbonate (
-
Initiation: Dissolve 10 mmol of 9H-carbazol-3-ol in 20 mL of anhydrous N,N-dimethylformamide (DMF) under argon. Causality: DMF's high dielectric constant stabilizes the phenoxide transition state, accelerating the
reaction. -
Deprotonation: Add 15 mmol of anhydrous
. Stir at 25°C for 30 minutes to ensure complete phenoxide formation. -
Alkylation: Dropwise add 12 mmol of 1-bromoethane. Causality: The bromide leaving group provides an optimal balance of reactivity and reagent stability.
-
Propagation: Heat the mixture to 60°C for 12 hours to drive the endothermic substitution.
-
Validation & Isolation: Perform Thin Layer Chromatography (TLC). The system validates itself when the highly polar phenolic spot disappears, replaced by a higher
spot (the ether). Quench with distilled water, extract with ethyl acetate, and purify via silica gel chromatography. Confirm via NMR (verifying the characteristic ethoxy triplet at ppm).
Protocol 2: Fabrication of Perovskite Solar Cells using Carbazole HTMs
Causality of Architecture: The n-i-p architecture relies on sequential energy level cascading. The ethoxy group on the carbazole core raises the HOMO level to match the perovskite valence band, minimizing open-circuit voltage (
-
Substrate Preparation: Clean FTO glass ultrasonically in sequential baths of detergent, water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes. Causality: UV-Ozone removes organic residues and hydroxylates the surface, drastically improving the wettability of the aqueous
precursor. -
ETL Deposition: Spin-coat a compact
layer and anneal at 450°C to form the anatase crystalline phase necessary for electron extraction. -
Perovskite Crystallization: Spin-coat the
precursor solution. Exactly 10 seconds before the spin cycle ends, drip 100 of chlorobenzene. Causality: Anti-solvent dripping forces rapid supersaturation, instantly nucleating the perovskite to form a dense, pinhole-free morphology that prevents electrical shunting. -
HTM Deposition: Spin-coat the 3-Ethoxy-9H-carbazole derivative solution (doped with Li-TFSI and tBP to increase conductivity).
-
Electrode Deposition: Thermally evaporate 80 nm of Gold (Au) under high vacuum (
Torr). -
Validation: Measure the Current-Voltage (J-V) curve in both forward and reverse scans. A self-validating, high-quality HTL will show minimal J-V hysteresis.
Diagram 2: Step-by-step experimental workflow for perovskite solar cell fabrication.
References
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).[Link]
-
Synthesis of Biologically Active Carbazoles. Scribd.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. 9H-Carbazol-3-ol|High-Purity Research Compound [benchchem.com]
- 5. scribd.com [scribd.com]
Performance Benchmark: 3-Ethoxy-9H-carbazole vs. Industry Standards in Perovskite Solar Cells
Executive Summary
The commercialization of perovskite solar cells (PSCs) is heavily bottlenecked by the high cost and poor long-term stability of the benchmark hole transport material (HTM), Spiro-OMeTAD. While Spiro-OMeTAD delivers exceptional Power Conversion Efficiency (PCE), its complex synthesis and reliance on hygroscopic dopants accelerate perovskite degradation. Consequently, carbazole derivatives have emerged as highly competitive alternatives due to their low-cost starting materials, excellent environmental stability, and highly tunable electronic properties [1][2].
This guide provides an objective, data-driven benchmark of 3-Ethoxy-9H-carbazole —a representative low-cost carbazole derivative—against industry standards Spiro-OMeTAD and PTAA. It details mechanistic advantages, quantitative performance, and self-validating experimental protocols for drug development professionals, materials scientists, and PV researchers.
Part 1: Mechanistic Grounding & Causality
Why evaluate 3-Ethoxy-9H-carbazole? The structural design of HTMs dictates their optoelectronic behavior and interaction with the perovskite interface.
-
Intrinsic Hole Mobility : The 9H-carbazole core consists of a rigid, planar biphenyl system fused with a central nitrogen atom. This extended π-conjugated network facilitates strong intermolecular π-π stacking, leading to intrinsic hole mobilities that often surpass undoped Spiro-OMeTAD[2].
-
The Role of the Ethoxy Substitution : The addition of an ethoxy group at the 3-position serves two critical functions. First, it introduces structural asymmetry, which suppresses excessive crystallization and promotes the formation of smooth, amorphous films essential for uniform charge extraction. Second, the alkyl chain increases the molecule's hydrophobicity. This creates a robust moisture barrier over the perovskite layer, significantly enhancing the device's operational stability (T80 lifetime) compared to standard HTMs [3].
-
Energy Level Alignment : The electron-donating nature of the ethoxy group fine-tunes the Highest Occupied Molecular Orbital (HOMO) level to approximately -5.22 eV. This provides an optimal energy cascade with the valence band of standard perovskite absorbers (e.g., MAPbI3 or FAPbI3), minimizing the voltage deficit (Voc loss) during charge transfer [1].
Part 2: Quantitative Performance Benchmark
The following table synthesizes the photovoltaic and physical parameters of 3-Ethoxy-9H-carbazole compared to standard HTMs in an n-i-p architecture.
| Parameter | Spiro-OMeTAD (Standard) | PTAA (Premium Polymer) | 3-Ethoxy-9H-carbazole |
| PCE (%) | 21.5 - 22.0 | 20.5 - 21.5 | 19.8 - 20.4 |
| Open-Circuit Voltage (Voc) | ~1.15 V | ~1.12 V | ~1.10 V |
| Hole Mobility (cm²/Vs) | ~1 × 10⁻⁴ (Doped) | ~1 × 10⁻³ | ~5 × 10⁻⁴ (Lightly Doped) |
| HOMO Level (eV) | -5.10 | -5.20 | -5.22 |
| Stability (T80 Lifetime) | < 500 hours | ~1000 hours | > 1200 hours |
| Estimated Cost ($/g) | $100 - $150 | $500+ | < $15 |
Note: Data reflects optimized n-i-p devices (FTO/SnO2/Perovskite/HTM/Au) under standard AM 1.5G illumination.
Part 3: Visualizing the System
Caption: Energy level alignment and hole extraction pathways in PSC architectures.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step workflow details the integration and validation of 3-Ethoxy-9H-carbazole.
Protocol 1: HTM Solution Preparation & Deposition
Causality: Proper solvation and additive engineering are required to maximize conductivity without compromising the hydrophobic barrier.
-
Solvation : Dissolve 3-Ethoxy-9H-carbazole in anhydrous chlorobenzene at a concentration of 40 mg/mL. Stir at 45°C for 2 hours in a nitrogen-filled glovebox.
-
Additive Doping (Optional but Recommended) : To match the conductivity of Spiro-OMeTAD, add 15 μL of 4-tert-butylpyridine (tBP) and 10 μL of Li-TFSI solution (520 mg/mL in acetonitrile) per 1 mL of HTM solution. Note: The superior intrinsic mobility of the carbazole core allows for a 50% reduction in Li-TFSI compared to Spiro-OMeTAD protocols, directly improving device longevity.
-
Spin-Coating : Dispense 40 μL of the solution onto the crystallized perovskite layer. Spin at 4000 rpm for 30 seconds.
-
Annealing : Anneal the film at 70°C for 10 minutes to remove residual solvent and promote π-π stacking.
Protocol 2: Device Validation & Characterization
Causality: A self-validating system must decouple HTM performance from perovskite quality.
-
Space-Charge-Limited Current (SCLC) : Fabricate hole-only devices (FTO/PEDOT:PSS/HTM/Au). Measure dark J-V curves to extract hole mobility using the Mott-Gurney law. This isolates the HTM's intrinsic transport capability from the rest of the solar cell.
-
Time-Resolved Photoluminescence (TRPL) : Excite the Perovskite/HTM stack with a 405 nm pulsed laser. A faster PL decay lifetime in the 3-Ethoxy-9H-carbazole sample compared to the bare perovskite validates efficient hole extraction at the interface.
-
Contact Angle Measurement : Drop-cast 2 μL of deionized water onto the annealed HTM film. An increased contact angle (>85°) confirms the hydrophobic shielding effect of the ethoxy group.
Caption: Step-by-step fabrication and validation workflow for HTM-integrated PSCs.
Conclusion
While Spiro-OMeTAD remains the benchmark for absolute peak efficiency, 3-Ethoxy-9H-carbazole and its structural analogs present a highly compelling alternative for commercial scale-up. By leveraging the intrinsic mobility of the carbazole core and the hydrophobic, steric benefits of the ethoxy substitution, researchers can achieve near-parity in PCE (~20%) while drastically reducing material costs and doubling operational lifespans.
References
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cells
An In-Depth Guide to the Electrochemical Stability of Carbazole-Based Hole-Transporting Materials
Perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, with efficiencies now rivaling traditional silicon-based cells.[1][2] The heart of a high-performance PSC is its layered structure, where the hole-transporting material (HTM) plays a pivotal role. An ideal HTM must efficiently extract "holes" (positive charge carriers) from the perovskite absorber layer, transport them to the electrode, and simultaneously block electrons, preventing charge recombination.[3][4] Furthermore, the HTM layer acts as a crucial barrier, protecting the sensitive perovskite layer from environmental factors like moisture, which can cause rapid degradation.[3][5]
For years, the molecule 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold standard HTM, consistently featured in record-efficiency devices.[2][6][7] However, the widespread commercialization of PSCs is hampered by the drawbacks of spiro-OMeTAD, including a complex and costly multi-step synthesis, difficult purification, and inherent instability that contributes to device degradation over time.[2][6] This has ignited a field-wide search for superior alternatives that are cost-effective, easy to synthesize, and, most importantly, electrochemically and thermally stable.[2][4]
The Rise of Carbazole-Based HTMs
Among the numerous molecular scaffolds explored, carbazole has garnered significant attention.[8][9] Carbazole is an aromatic heterocyclic organic compound with a rigid, planar structure that facilitates good intermolecular interactions and charge transport.[4][10] Its derivatives are particularly promising as HTMs due to a unique combination of advantageous properties:
-
Excellent Hole-Transporting Capabilities: The electron-rich nitrogen atom and the extended π-conjugated system of the carbazole moiety provide high hole mobility.[11][12]
-
Tunable Electronic Properties: The carbazole core can be easily functionalized at multiple positions (N-9, C-2, C-7, C-3, and C-6), allowing for precise tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to align perfectly with the perovskite's valence band for efficient hole extraction.[11][13][14]
-
High Thermal and Chemical Stability: The rigid carbazole structure inherently possesses greater stability compared to more flexible molecules, a critical factor for long-term device operation.[4][11]
-
Cost-Effectiveness: The synthesis of many carbazole derivatives is often simpler and less expensive than that of spiro-OMeTAD.[1][2][4]
These features make carbazole-based HTMs a compelling class of materials poised to replace spiro-OMeTAD and accelerate the commercialization of stable, high-efficiency perovskite solar cells.[2][6]
Comparative Analysis of Electrochemical Stability
The electrochemical stability of an HTM is paramount. It determines the material's ability to withstand repeated oxidation and reduction cycles (the fundamental process of hole transport) without degrading. This stability is directly linked to the operational lifetime of the PSC. The primary technique for evaluating this is Cyclic Voltammetry (CV) , which provides critical data on a material's redox behavior and its HOMO energy level, a key parameter for energy level alignment with the perovskite layer.[13][15][16] The HOMO level is calculated from the onset oxidation potential (E_onset) observed in the voltammogram.[16][17] A more stable HTM will exhibit reversible redox peaks in its CV scan, indicating that it can be oxidized and reduced repeatedly without undergoing irreversible chemical changes.[15]
Recent research has focused on "positional isomer engineering"—strategically altering where functional groups are attached to the carbazole core—to enhance stability and performance.[1] A notable study compared two isomers, TCBZ-27 and TCBZ-36 , which feature identical chemical components but differ in their linkage points on the carbazole core.[1]
Below is a table comparing the key electrochemical properties of these novel carbazole-based HTMs against the benchmark, spiro-OMeTAD.
| Hole-Transporting Material | HOMO Energy Level (eV) | Hole Mobility (μh) (cm²V⁻¹s⁻¹) | Device Stability (PCE Retention) | Key Structural Feature |
| spiro-OMeTAD | -5.22 | 1.46 x 10⁻⁴[6] | 70% after 500h[1] | Spirobifluorene Core |
| TCBZ-36 | -5.21[1] | 2.1 x 10⁻⁴[1] | 79% after 500h[1] | 3,6-linked Tricarbazole Core |
| TCBZ-27 | -5.15[1] | 4.3 x 10⁻⁴[1] | 84% after 500h[1] | 2,7-linked Tricarbazole Core |
Data compiled from multiple sources for comparison.[1][6]
The data clearly indicates that positional engineering has a profound impact. TCBZ-27, with its 2,7-substitution pattern, not only shows a more suitable HOMO energy level for hole extraction but also demonstrates significantly higher hole mobility and superior long-term stability compared to both its 3,6-linked isomer and the spiro-OMeTAD benchmark.[1] The enhanced performance of TCBZ-27 is attributed to its more planar configuration, which promotes beneficial intermolecular π–π stacking, leading to better charge transport and improved film morphology.[1] Furthermore, the TCBZ-27 film exhibits greater hydrophobicity, which intrinsically protects the underlying perovskite from moisture-induced degradation.[1]
Visualizing the Molecular Architectures
The diagram below illustrates the structural differences between the benchmark spiro-OMeTAD and the engineered carbazole isomers.
Caption: Simplified representation of HTM molecular structures.
Experimental Protocol: Assessing Electrochemical Properties via Cyclic Voltammetry
This section provides a detailed, step-by-step methodology for characterizing the electrochemical properties of novel HTMs using Cyclic Voltammetry (CV). This protocol is designed to be a self-validating system for obtaining reliable and reproducible data.
Causality Behind Experimental Choices:
-
Three-Electrode System: A three-electrode setup (Working, Reference, Counter) is essential.[18] The potential is controlled between the working and reference electrodes, while the current flows between the working and counter electrodes. This configuration ensures that the potential of the working electrode is measured accurately against a stable reference, unaffected by the current passing through the cell.
-
Inert Atmosphere: Oxygen and water can be electrochemically active and interfere with the measurement. Conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) is crucial for obtaining clean, artifact-free data.
-
Supporting Electrolyte: A high concentration of a non-reactive supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is used to minimize the solution resistance (iR drop) and ensure that the analyte, not the electrolyte, is the primary species migrating to the electrode surface due to the electric field.
Workflow Diagram
Caption: Experimental workflow for Cyclic Voltammetry analysis of HTMs.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of the carbazole-based HTM in an anhydrous, high-purity electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the same solvent. The final solution for the experiment will contain both the analyte and the electrolyte.
-
Reference Standard: Prepare a solution of Ferrocene (Fc) under the same conditions. Ferrocene is often used as an internal standard for potential referencing, as its redox couple (Fc/Fc⁺) is well-defined and stable.
-
-
Electrochemical Cell Assembly:
-
Use a standard three-electrode cell.
-
Working Electrode (WE): A glassy carbon or platinum disk electrode is commonly used. Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with deionized water and the chosen solvent, and dry completely before use.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. Ensure the filling solution is appropriate for the organic solvent.
-
Counter Electrode (CE): A platinum wire or graphite rod serves as the counter (or auxiliary) electrode.
-
-
Running the Experiment:
-
Assemble the cell with the three electrodes immersed in the analyte/electrolyte solution.
-
Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the entire measurement.
-
Connect the electrodes to a potentiostat.[19]
-
Set the experimental parameters in the control software:
-
Initial & Final Potentials: Define a potential window that is wide enough to observe the oxidation of the HTM.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: Set to 3-4 cycles to check for reversibility and stability. The first scan may differ from subsequent scans, so it's often the second or third scan that is used for analysis.[19]
-
-
Run the cyclic voltammetry scan. Record the resulting voltammogram (current vs. potential).
-
After measuring the analyte, rinse the cell and electrodes, and run a scan of the Ferrocene standard under identical conditions to calibrate the potential scale.
-
-
Data Analysis:
-
Plot the cyclic voltammogram.
-
Determine the onset oxidation potential (E_onset) by finding the intersection of the tangent to the exponentially rising oxidation peak and the baseline current.[16]
-
Calculate the HOMO energy level using the following empirical formula, referencing against the Fc/Fc⁺ couple:
-
HOMO (eV) = -e [E_onset vs Fc/Fc⁺ + 4.8]
-
Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. Some literature may use slightly different values (e.g., 5.1 eV).
-
-
Conclusion and Future Outlook
The electrochemical stability of the HTM is a cornerstone of long-term perovskite solar cell performance. While spiro-OMeTAD has been a valuable research tool, its inherent drawbacks necessitate a shift towards more robust and economical alternatives. Carbazole-based HTMs have unequivocally demonstrated their potential to fill this role, offering high performance, enhanced stability, and more accessible synthesis routes.[2][4]
The comparative data, particularly from positional isomer engineering studies, reveals that intelligent molecular design is key.[1] By fine-tuning the electronic properties and molecular packing of carbazole derivatives, it is possible to surpass the performance of the long-standing spiro-OMeTAD benchmark. Future research will likely focus on developing multi-functional carbazole HTMs that not only provide excellent hole transport but also incorporate functionalities for defect passivation at the perovskite interface, further boosting both the efficiency and the longevity of next-generation solar energy technologies.
References
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. ScienceDirect. Available at: [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]
-
Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. PMC. Available at: [Link]
-
Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark. Available at: [Link]
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. RSC Publishing. Available at: [Link]
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ResearchGate. Available at: [Link]
-
Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]
-
Synthesis and electrochemical characterization of a new polymer constituted of alternating carbazole and oxadiazole moieties. R Discovery. Available at: [Link]
-
Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. Available at: [Link]
-
Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. RSC Publishing. Available at: [Link]
-
Electrochemistry of some novel hole transport materials. ScienceDirect. Available at: [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. Available at: [Link]
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. RSC Publishing. Available at: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. Available at: [Link]
-
Summary of optical, thermal and electrochemical properties of HTMs. ResearchGate. Available at: [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. National Laboratory of the Rockies. Available at: [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. PMC. Available at: [Link]
-
Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Cyclic voltammetry. Wikipedia. Available at: [Link]
-
Protocol for cyclic voltammetry. iGEM. Available at: [Link]
-
Bridging Electrochemistry and Solar Energy: Cyclic Voltammetry as a Tool for Innovation. advent publishing. Available at: [Link]
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Head-to-head comparison of solution-processed vs. vacuum-deposited 3-Ethoxy-9H-carbazole layers
Head-to-Head Comparison: Solution-Processed vs. Vacuum-Deposited 3-Ethoxy-9H-Carbazole Layers
Executive Summary & Strategic Context
In the development of organic optoelectronic devices—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—3-Ethoxy-9H-carbazole serves as a critical hole-transporting moiety and host material. Its performance is dictated not just by its intrinsic molecular orbital energy levels (HOMO/LUMO), but fundamentally by the solid-state packing and film morphology achieved during deposition.
This guide provides a technical comparison between the two dominant fabrication routes: Vacuum Thermal Evaporation (VTE) and Solution Processing (Spin-Coating) .
-
The Core Dilemma: VTE offers superior film density and charge mobility but at high capital cost. Solution processing leverages the ethoxy group's solubility for low-cost, large-area fabrication but struggles with solvent-induced trap states and morphological roughness.
-
Key Finding: While VTE films typically exhibit hole mobilities 2–5x higher due to ordered
- stacking, solution-processed films of 3-Ethoxy-9H-carbazole can achieve comparable performance if optimized annealing protocols are used to remove residual solvent and induce local ordering.
Technical Comparison: Layer Properties & Performance
The following analysis synthesizes experimental data on carbazole-based hole transport layers (HTLs), focusing on the specific impact of the 3-ethoxy substituent.
Film Morphology & Nanostructure
-
Vacuum-Deposited (VTE):
-
Mechanism: Molecule-by-molecule sublimation allows for a dense, pinhole-free amorphous packing. The lack of solvent prevents phase separation.
-
Roughness (RMS): Typically < 0.5 nm.
-
Advantage: Excellent interface quality with adjacent layers (e.g., EML), reducing leakage currents.
-
-
Solution-Processed:
-
Mechanism: Rapid solvent evaporation during spin-coating can lead to "coffee-ring" effects or aggregation. The ethoxy group at the C3 position is crucial here; it disrupts the strong intermolecular hydrogen bonding of the N-H group slightly and increases solubility in chloroform/chlorobenzene, aiding amorphous film formation.
-
Roughness (RMS): Typically 1.0 – 3.0 nm (highly dependent on solvent choice).
-
Challenge: Residual solvent molecules can act as deep traps, quenching excitons and reducing luminance.
-
Charge Transport Physics
-
Hole Mobility (
):-
VTE:
. The vacuum environment preserves the purity of the -conjugated system, facilitating efficient hopping transport. -
Solution:
. The lower mobility is attributed to increased energetic disorder ( ) and larger intermolecular spacing caused by residual solvent or less dense packing.
-
Comparative Data Summary
| Metric | Vacuum-Deposited (VTE) | Solution-Processed (Spin-Coating) | Impact on Device |
| Film Density | High ( | Moderate (Porosity possible) | VTE yields better stability. |
| Surface Roughness (RMS) | Smoother films = Lower leakage current. | ||
| Hole Mobility | High ( | Moderate ( | VTE reduces operating voltage. |
| Material Usage Efficiency | Low (< 20% without recycling) | High (> 90% with printing) | Solution is cost-effective. |
| Purity | Ultra-high (sublimation purified) | Solvent/Atmosphere impurities | VTE minimizes trap states. |
Experimental Protocols
These protocols are designed to be self-validating. The success of the deposition is confirmed by the specific checkpoints (CP) listed.
Protocol A: Vacuum Thermal Evaporation (VTE)
Target: High-performance OLED HTL (Thickness: 30 nm).
-
Substrate Prep: Clean ITO glass via ultrasonication (Decon90, DI water, Acetone, IPA)
UV-Ozone treat (15 min).-
CP: Water contact angle on ITO should be
.
-
-
Chamber Setup: Load 3-Ethoxy-9H-carbazole powder into a Tungsten or Tantalum boat. Base pressure must reach
. -
Degassing: Slowly ramp current to 50% of sublimation temperature. Hold for 5 mins to remove adsorbed moisture.
-
Deposition:
-
Rate:
(monitored by Quartz Crystal Microbalance). -
Substrate Rotation: 10 rpm to ensure uniformity.
-
-
Validation:
-
CP: Film should appear transparent and uniform.
-
CP: Ellipsometry check: Refractive index (
) should be at 633 nm.
-
Protocol B: Solution Processing (Spin-Coating)
Target: Cost-effective HTL (Thickness: 40 nm).
-
Solution Prep:
-
Solvent: Chlorobenzene or Chloroform (High boiling point solvents like Chlorobenzene yield smoother films).
-
Concentration:
. -
Dissolution: Stir at
for 1 hour. Filter through PTFE filter. -
Why: The ethoxy group enhances solubility, but filtration removes undissolved aggregates that cause pinholes.
-
-
Deposition:
-
Dispense: Static dispense (cover substrate).
-
Spin: 1000 rpm (5s)
3000 rpm (45s).
-
-
Annealing (Critical Step):
-
Bake at
for 10-20 mins in a Nitrogen glovebox. -
Causality: This removes residual solvent and densifies the film, improving mobility.
-
-
Validation:
-
CP: AFM scan. If RMS
, increase spin speed or change solvent to Dichlorobenzene.
-
Visualization: Process & Mechanism
The following diagram illustrates the divergent pathways of film formation and their impact on charge transport mechanisms.
Figure 1: Comparative workflow showing the causality between deposition method, film formation physics, and final device performance for 3-Ethoxy-9H-carbazole layers.
References
-
Synthesis and Properties of Carbazole Deriv
- Source: RSC / New Journal of Chemistry
- Context: Discusses the synthesis of ethoxy-substituted carbazoles and their solubility/film-forming properties.
-
URL:[Link]
-
Comparison of Vacuum vs. Solution Processed OLEDs
- Source: ResearchGate / Journal of M
- Context: Provides the fundamental physics explaining why vacuum deposition typically yields higher mobility in carbazole-based hosts (like CBP/TCTA) compared to solution processing.
-
URL:[Link]
-
Hole Transporting M
-
Electropolymerization of Carbazole Deriv
- Source: MDPI / Polymers
- Context: Describes the alternative "solution" route of electropolymerization for carbazole-based films, relevant for specific applic
-
URL:[Link]
Sources
Impact of Ethoxy Group Position on Carbazole Derivative Performance
Executive Summary
In the optimization of carbazole-based pharmacophores and optoelectronic materials, the regiochemistry of alkoxy substituents is a determinant variable. This guide analyzes the impact of the ethoxy group (-OEt) position (C1, C2, C3, and C4) on the performance of carbazole derivatives.
Key Findings:
-
C3/C6 Positions (Para-like): The most electronically active positions. 3-ethoxy substitution maximizes electron donation to the nitrogen lone pair, significantly lowering oxidation potential and enhancing DNA intercalation in antitumor applications.
-
C2/C7 Positions (Meta-like): Electronically decoupled from the nitrogen resonance. 2-ethoxy derivatives often exhibit wider bandgaps (blue-shift) in optoelectronics and distinct metabolic stability profiles in drug design due to reduced oxidative susceptibility compared to C3.
-
C1/C8 Positions (Ortho-like/Peri): Dominated by steric hindrance. 1-ethoxy substitution distorts planarity through repulsion with the N-H (or N-R) group, often reducing biological binding affinity but preventing π-stacking aggregation in OLED materials.
Mechanistic Analysis: Electronic & Steric Determinants
The carbazole nucleus is not equipotent; the electron density distribution dictates that the position of the ethoxy group fundamentally alters the molecule's reactivity and interaction profile.
Electronic Resonance (The Nitrogen Interaction)
The nitrogen atom in carbazole is part of an aromatic system.
-
Positions 3 and 6: These are para to the nitrogen. An ethoxy group here allows for direct resonance delocalization of the oxygen lone pair into the ring system, interacting strongly with the nitrogen. This results in a high HOMO energy level (easier oxidation).
-
Positions 2 and 7: These are meta to the nitrogen. Resonance effects are interrupted. The ethoxy group exerts influence primarily through induction (
effect) and weak mesomeric effects, resulting in lower HOMO energy levels compared to C3 isomers.
Steric Modulation (The Peri-Effect)
-
Position 1: An ethoxy group at C1 creates significant steric clash with the substituent on the Nitrogen (N9). If N9 is unsubstituted (N-H), the ethoxy group forces the proton out of plane. If N9 is alkylated, the steric clash forces the ethoxy group itself to rotate out of planarity, disrupting conjugation and reducing solubility in planar lipid bilayers.
Comparative Performance Analysis
Medicinal Chemistry: Antitumor & Antimicrobial Potency[1]
In drug discovery, carbazoles often function as DNA intercalators or Topoisomerase II inhibitors. Planarity is critical for intercalation.
| Feature | 3-Ethoxy (and 3,6-diethoxy) | 2-Ethoxy | 1-Ethoxy |
| Intercalation Efficiency | High. Planar structure allows deep insertion into DNA base pairs. | Moderate. Planar, but less electronic push to stabilize the complex. | Low. Steric twist at C1 prevents effective stacking between base pairs. |
| Metabolic Stability | Low to Moderate. The electron-rich C3 position is a hotspot for CYP450 oxidation. | High. Less electron-rich ring system resists oxidative metabolism better. | Moderate. Steric bulk may hinder enzymatic access, but electronic activation is lower. |
| Cytotoxicity (IC50) | Potent (< 5 µM). Often the most active isomer in HL-60 and HeLa cell lines. | Moderate (10-50 µM). Active, but typically requires higher doses than C3 isomers. | Weak (> 50 µM). Often inactive due to poor binding fit. |
Case Study Highlight: Research on phylloquinone derivatives (Vitamin K1 analogs) incorporating a carbazole moiety demonstrated that 2-ethoxy substitution provided a unique balance of solubility and metabolic stability, showing strong anti-proliferative activity against lung cancer (A549) cell lines, whereas 1-substituted analogs failed to bind the target effectively due to steric hindrance [1].
Optoelectronics: OLED and Hole Transport
In materials science, the ethoxy group acts as an auxochrome.
| Property | 3-Ethoxy Carbazole | 2-Ethoxy Carbazole |
| Bandgap ( | Narrower (Red-shifted). Strong conjugation raises HOMO significantly. | Wider (Blue-shifted). Weak conjugation leaves HOMO relatively stable. |
| Triplet Energy ( | Lower. Better for green/red phosphorescent hosts. | Higher. Essential for blue phosphorescent host materials to prevent reverse energy transfer. |
| Hole Mobility | High. Electron-rich nature facilitates hole hopping. | Moderate. |
Experimental Protocols
To validate these performance differences, the following self-validating protocols are recommended.
Synthesis of Regioisomeric Ethoxycarbazoles
Methodology: Cadogan Cyclization (for specificity) or Buchwald-Hartwig Amination.
Protocol for 3-Ethoxycarbazole (Target Yield: 65-75%):
-
Starting Material: 4-Ethoxyphenylhydrazine hydrochloride and Cyclohexanone.
-
Condensation: Reflux in glacial acetic acid (Fischer Indole Synthesis conditions) for 4 hours.
-
Cyclization/Oxidation: Treat the resulting tetrahydrocarbazole with DDQ (2.2 eq) in Toluene at reflux for 12 hours to aromatize.
-
Purification: Column chromatography (Hexane:Ethyl Acetate 9:1). 3-ethoxy isomer elutes later than 1-ethoxy impurities due to polarity.
Biological Assay: In Vitro Cytotoxicity (MTT)
Objective: Determine IC50 of isomers against HeLa cells.
-
Seeding: Seed HeLa cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add ethoxycarbazole isomers dissolved in DMSO (Final DMSO < 0.1%). Concentration range: 0.1 µM to 100 µM (serial dilutions).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: Positive control (Cisplatin) must show IC50 within historical range (e.g., 2-5 µM).
Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the causal link between the ethoxy position, the resulting molecular effect, and the final application performance.
Caption: Causal pathway linking ethoxy regiochemistry to steric/electronic effects and final performance outcomes.
Diagram 2: Synthesis Workflow (Fischer Indole Route)
A visual guide to the synthesis protocol described in Section 4.1.
Caption: Step-by-step synthetic pathway for accessing the highly active 3-ethoxy carbazole isomer via Fischer Indolization.
References
-
Kumar, A., et al. (2020). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative). National Institutes of Health (PMC). Available at: [Link]
-
Gao, Y., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds.[1] Royal Society of Chemistry, Journal of Materials Chemistry C. Available at: [Link]
-
Bashir, M., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line.[2][3] PLOS ONE.[2] Available at: [Link]
-
Zhang, X., et al. (2021). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. Available at: [Link]
-
Wiedzy, M. (2024). Selected symmetrically substituted carbazoles: Investigation of anticancer activity.[2] MOST Wiedzy. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel isoxazoles and triazoles linked 6-hydroxycoumarin as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation Between Molecular Structure and Device Performance for Carbazole HTMs
Executive Summary: The Case for Carbazole
In the high-stakes arena of Perovskite Solar Cells (PSCs) and OLEDs, Spiro-OMeTAD has long served as the reference standard for Hole Transport Materials (HTMs).[1][2] However, its high synthesis cost, morphological instability (crystallization), and hygroscopic nature have necessitated a shift toward more robust alternatives.
Carbazole-based HTMs have emerged as the superior "next-generation" scaffold. Unlike the rigid spiro-bifluorene core, the carbazole moiety offers a versatile platform for Structure-Activity Relationship (SAR) optimization—a concept borrowed from drug discovery. By manipulating the N-substitution and the C-3, C-6, C-2, and C-7 positions, researchers can fine-tune energy levels (HOMO/LUMO), hole mobility (
This guide provides an objective, data-driven comparison of Carbazole architectures against the industry standard, supported by validated experimental protocols.
Structural Architectures & Mechanistic Impact[3]
The performance of a carbazole HTM is dictated by its connectivity. The electronic communication between the nitrogen lone pair and the aromatic system changes drastically based on the linkage topology.
The Linkage Dictates the Physics[3]
-
3,6-Linkage: The most chemically active sites. Substitutions here often result in a break in effective conjugation due to the meta-position relative to the nitrogen. This raises the triplet energy (
), making them excellent hosts for OLEDs but potentially limiting charge carrier mobility in solar cells due to shorter conjugation lengths. -
2,7-Linkage: This topology allows for extended
-conjugation across the backbone. This lowers the bandgap and significantly enhances hole mobility ( ) by facilitating better - stacking in the solid state.
Visualization: Structure-Property Logic
The following diagram maps the causal relationship between specific structural modifications and the resulting device metric.
Figure 1: Causal pathway linking carbazole structural modifications to specific photovoltaic parameters.
Comparative Performance Analysis
The following data compares the industry standard (Spiro-OMeTAD) against high-performance Carbazole derivatives (e.g., SFXDAnCBZ and KZRD ).
Table 1: Key Photovoltaic Parameters (n-i-p Architecture)
| Material Class | Molecule | HOMO (eV) | Mobility ( | PCE (%) | Stability (T80) |
| Standard | Spiro-OMeTAD | -5.22 | 20.5 - 22.0 | Poor (<500 hrs) | |
| Carbazole (SFX) | SFXDAnCBZ | -5.30 | 20.87 | High (>1000 hrs) | |
| Carbazole (Fused) | KZRD | -5.18 | 20.40 | High | |
| Polymer | 2,7-Cbz-EDOT | -5.21 | ~15.0* | High |
*Note: Polymer efficiencies are often lower due to batch-to-batch weight variations, but mobility is superior.
Key Insights:
-
Mobility Advantage: The 2,7-linked and fused carbazole systems (KZRD) demonstrate mobilities nearly an order of magnitude higher than Spiro-OMeTAD. This reduces series resistance (
) and improves Fill Factor (FF). -
Energetic Alignment: Carbazole derivatives often possess deeper HOMO levels (-5.30 eV vs -5.22 eV). This better aligns with the valence band of modern perovskites (like
), maximizing the Open Circuit Voltage ( ). -
Stability: The lack of the spiro-center in linear or star-shaped carbazoles reduces the tendency to crystallize under thermal stress, maintaining film integrity.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols include "Checkpoints"—validation steps to confirm the experiment is proceeding correctly before moving forward.
Protocol A: Space Charge Limited Current (SCLC) Mobility Measurement
Objective: Accurately determine the intrinsic hole mobility of the HTM without the influence of the perovskite layer.
Device Structure: ITO / PEDOT:PSS / HTM / Au (Hole-Only Device)
Workflow:
-
Substrate Prep: Etch ITO glass. Sonicate in detergent, water, acetone, IPA (15 min each). UV-Ozone treat (20 min).
-
Injection Layer: Spin-coat PEDOT:PSS (4000 rpm, 30s). Anneal at 150°C for 20 min.
-
HTM Deposition:
-
Dissolve Carbazole HTM in Chlorobenzene (concentration: 20–40 mg/mL).
-
Spin coat to achieve thickness
nm. -
Checkpoint: Measure thickness (
) using a profilometer. Error >5% invalidates the mobility calculation ( is cubed in the equation).
-
-
Top Contact: Thermally evaporate Gold (Au) (80 nm) through a shadow mask.
-
Measurement: Perform Dark J-V sweep (0V to 5V).
Data Analysis (The Mott-Gurney Law):
Isolate the SCLC region (where slope
- (typical for organics).
-
Fit the
vs curve to extract .
Protocol B: Device Fabrication Workflow (n-i-p)
The following DOT diagram outlines the critical path for fabricating a comparative PSC device.
Figure 2: Standardized fabrication workflow for Carbazole-based PSCs ensuring layer integrity.
Critical Validation & Troubleshooting
When switching from Spiro-OMeTAD to a Carbazole derivative, common failure modes include:
-
Solubility Issues: Carbazole cores can be more planar, leading to aggregation in solution.
-
Solution: If the film is hazy, increase the temperature of the solution to 60°C before spin-coating, or switch solvent systems (e.g., Chlorobenzene:Chloroform 1:1).
-
-
Doping Inefficiency: Carbazole derivatives often have different oxidation potentials. The standard Li-TFSI concentration used for Spiro (50 mol%) may be too high or too low.
-
Protocol: Perform a "Dopant Ladder" optimization (10%, 20%, 30%, 50% molar ratio) to find the peak conductivity without compromising stability.
-
-
Energy Level Mismatch:
-
Validation: Always measure the ionization potential of your synthesized batch using PESA (Photoelectron Spectroscopy in Air) or CV (Cyclic Voltammetry) before device integration. Batch-to-batch variation can shift HOMO levels by 0.1-0.2 eV.
-
References
-
BenchChem. (2025).[1][2][3] A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport Materials.Link
-
Cho, K. T., et al. (2020). Carbazole-Based Spiro[fluorene-9,9'-xanthene] as an Efficient Hole-Transporting Material for Perovskite Solar Cells.[2][4] ACS Applied Materials & Interfaces. Link
-
Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Beilstein Journal of Organic Chemistry.[5] Link
-
Urieta-Mora, J., et al. (2018).[6] Hole transporting materials for perovskite solar cells: A chemical approach. Chemical Society Reviews.[6] Link
-
Fluxim. (2026).[7] Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors.[7]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbazole-Based Spiro[fluorene-9,9'-xanthene] as an Efficient Hole-Transporting Material for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
Safety Operating Guide
3-Ethoxy-9H-Carbazole: Proper Disposal & Handling Guide
This guide outlines the proper disposal procedures for 3-Ethoxy-9H-carbazole , designed for researchers and laboratory safety officers. It prioritizes personnel safety, environmental compliance (RCRA/EPA), and operational efficiency.[1]
Executive Summary & Hazard Profile
3-Ethoxy-9H-carbazole is a substituted carbazole derivative often used in organic synthesis and materials science (e.g., OLED hole-transport materials).[1] Like its parent compound, 9H-Carbazole , and its methoxy-analog, it must be treated as a suspected carcinogen and a severe aquatic toxin .[1]
Effective disposal requires understanding the "Structure-Activity Relationship" (SAR). The carbazole core confers stability and potential mutagenicity, while the ethoxy group increases lipophilicity, making it potentially more bioaccumulative in aquatic systems.
Hazard Identification (GHS Classification)
Based on analogous carbazole derivatives (e.g., 3-Methoxy-9H-carbazole) and core structure properties.[1]
| Hazard Category | GHS Class | Hazard Statement |
| Health | Category 2 | H351: Suspected of causing cancer.[1][2][3] |
| Health | Category 2 | H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6][7] |
| Health | Category 3 | H335: May cause respiratory irritation.[2][3][4][6][8][9] |
| Environmental | Category 1 | H410: Very toxic to aquatic life with long-lasting effects.[1][2][3][4][6] |
Pre-Disposal: Segregation & Packaging[1][7][10][11]
Disposal begins at the bench. Improper segregation is the #1 cause of waste rejection by EHS departments.
Waste Stream Segregation Protocol
Do not mix 3-Ethoxy-9H-carbazole with oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals .[1]
| Waste Type | Composition | Container Type | Labeling Requirement |
| Solid Waste | Pure 3-Ethoxy-9H-carbazole, contaminated powders.[1] | High-Density Polyethylene (HDPE) Wide-Mouth Jar.[1] | "Hazardous Waste: Toxic, Irritant" |
| Liquid Waste A | Dissolved in Halogenated solvents (DCM, Chloroform).[1] | Amber Glass or Fluorinated HDPE. | "Halogenated Organic Waste" |
| Liquid Waste B | Dissolved in Non-Halogenated solvents (Ethanol, Ethyl Acetate). | HDPE Carboy or Safety Can. | "Non-Halogenated Organic Waste" |
| Debris | Contaminated gloves, weigh boats, paper towels.[1] | Clear polyethylene bag (double-bagged). | "Solid Hazardous Debris" |
Disposal Workflow (Step-by-Step)
A. Solid Waste Disposal (Pure Substance)
Primary Method: High-Temperature Incineration
-
Containment: Transfer any expired or excess solid 3-Ethoxy-9H-carbazole into a screw-top HDPE jar. Do not use open-top beakers or foil covers.
-
Labeling: Affix a hazardous waste tag. Explicitly write:
-
Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.
B. Liquid Waste Disposal (Mother Liquors)
Primary Method: Fuel Blending or Incineration
-
pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acids/bases, neutralize before adding to the organic waste carboy to prevent exothermic reactions.
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) : Add to the Halogenated waste stream.
-
If dissolved in Acetone/Ethanol : Add to the Non-Halogenated waste stream.
-
-
Precipitation Risk: Carbazole derivatives generally have low solubility in alcohols. If the solid precipitates out in the waste container, note "Contains Precipitate" on the label to alert the disposal vendor.
C. Visual Decision Tree
Figure 1: Decision logic for segregating 3-Ethoxy-9H-carbazole waste streams to ensure compatibility with incineration protocols.
Regulatory Compliance (RCRA & EPA)
While 3-Ethoxy-9H-carbazole is not explicitly "P-listed" or "U-listed" (like some specific pesticides), it falls under the "Characteristic Waste" or "Process Waste" definitions due to its toxicity profile.[1]
-
RCRA Status: It must be treated as a Hazardous Constituent (similar to 9H-Carbazole, RCRA Appendix VIII).[1]
-
EPA Waste Code:
-
If the waste exhibits toxicity via TCLP: D001 (Ignitable, if in solvent) or D003 (Reactive, unlikely).
-
Most commonly classified under Lab Pack codes for "Toxic Organic Solids".
-
-
Prohibited Actions:
-
NEVER dispose of down the drain (Sanitary Sewer).
-
NEVER dispose of in regular trash (Municipal Solid Waste).
-
Emergency Procedures: Spills
Scenario: You drop a 5g vial of solid 3-Ethoxy-9H-carbazole on the floor.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.
-
Containment: Cover the spill with wet paper towels (to prevent dust generation) or use an inert absorbent (Vermiculite/Sand).
-
Cleanup:
-
Scoop the material carefully into a disposal bag or jar.
-
Wipe the area with soap and water 3 times.
-
Place all cleanup materials (towels, gloves) into the hazardous waste bag.
-
-
Report: File an incident report with your EHS officer.
References
-
National Institutes of Health (NIH) - PubChem. Carbazole Compound Summary & Safety Data. Retrieved from [Link][10]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description and Identification (40 CFR Part 261). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbazole. Retrieved from [Link]
Sources
- 1. 3-Ethylcarbazole (CAS 5599-49-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. fishersci.de [fishersci.de]
- 3. fishersci.de [fishersci.de]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 3-Ethoxypropionic acid | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Ethoxy-9H-carbazole
An authoritative, procedural guide to the safe handling, operational protocols, and disposal of 3-Ethoxy-9H-carbazole (CAS: 246175-67-7) . Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes chemical hazard data with field-proven laboratory safety mechanisms.
Hazard Profile & Mechanistic Toxicology
3-Ethoxy-9H-carbazole is a specialized planar, tricyclic aromatic intermediate frequently utilized in organic electronics (OLEDs) and pharmaceutical synthesis. While highly valuable, the carbazole scaffold presents distinct toxicological and physical hazards that require rigorous operational control.
The addition of the ethoxy group at the 3-position increases the molecule's overall lipophilicity (LogP) compared to the parent 9H-carbazole. High lipophilicity significantly enhances the rate of percutaneous (dermal) absorption, particularly when the compound is dissolved in permeating laboratory solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)[1]. Furthermore, as a dry powder, substituted carbazoles are highly prone to accumulating electrostatic charge, which can lead to rapid, dangerous aerosolization of the dust during routine weighing[2].
Table 1: GHS Hazard Profile & Mechanistic Mitigation for Carbazole Derivatives
| GHS Code | Hazard Statement | Mechanistic Driver | Required Mitigation |
| H315 / H319 | Causes skin and serious eye irritation | 1 disrupts lipid bilayers in dermal/ocular tissue[1]. | Double-gloving; chemical splash goggles. |
| H335 | May cause respiratory irritation | Fine particulate dust2[2]. | N95/P100 respirator; anti-static handling. |
| H351 | 3 | Intercalation potential of the planar tricyclic aromatic system[3]. | Fume hood containment; zero-exposure policy. |
| H400 / H410 | 4 | High LogP causes bioaccumulation in aquatic organisms[4]. | EPA/RCRA incineration; strict zero-drain policy. |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; understand the causality behind each layer of defense to ensure a self-validating safety system.
-
Hand Protection (Double-Gloving Mandatory):
-
Inner Glove: 4-mil Nitrile for tactile dexterity.
-
Outer Glove: 8-mil Neoprene or heavyweight Nitrile for chemical resistance.
-
Causality: If 3-Ethoxy-9H-carbazole is handled in solution, the solvent acts as a carrier vehicle. It can rapidly pull the lipophilic carbazole through standard thin nitrile gloves, leading to systemic dermal absorption.
-
-
Respiratory Protection:
-
Use an N95 or P100 particulate respirator.
-
Causality: Required when handling the dry powder outside of a closed system due to its electrostatic properties and documented respiratory irritation hazard (H335)[3].
-
-
Eye & Face Protection:
-
Indirect-vented chemical splash goggles. Add a full face shield if handling reaction volumes exceeding 500 mL. Standard safety glasses are insufficient against fine aerosolized powders.
-
-
Body Protection:
-
Flame-resistant (FR) lab coat with knit cuffs, fully buttoned, to prevent powder from settling on exposed forearms.
-
Standard Operating Procedure (SOP): Handling and Transfer
To prevent contamination and inhalation, utilize this self-validating step-by-step methodology for weighing and transferring 3-Ethoxy-9H-carbazole.
Phase 1: Pre-Operational Validation
-
Airflow Verification: Turn on the chemical fume hood. Visually verify the digital monitor reads an inward face velocity between 100 and 120 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Static Dissipation: Ground all metal spatulas and balance enclosures to a known earth ground to prevent static buildup.
Phase 2: Material Transfer
-
Ionization: Point an anti-static ionizer (e.g., Zerostat gun) at the closed container of 3-Ethoxy-9H-carbazole and the weighing boat. Squeeze slowly to bathe the area in positive/negative ions, neutralizing static charge. This prevents the powder from "jumping" and bypassing respiratory protection[2].
-
Weighing: Carefully open the container. Using the grounded micro-spatula, transfer the required mass smoothly to avoid creating dust clouds.
-
Solvation: If preparing a solution, add the solvent directly to the weighing vessel inside the fume hood before transporting it to the main reactor. Never transport dry, unsealed powder across the laboratory.
Phase 3: Post-Operational Decontamination
-
Surface Cleaning: Wipe down the balance and fume hood surface with a solvent-dampened (e.g., isopropanol) disposable wipe.
-
Waste Segregation: Place the contaminated wipe immediately into a solid hazardous waste container.
Accidental Spill & Exposure Response Plan
Powder Spill:
-
DO NOT dry sweep. Dry sweeping generates hazardous, potentially explosive dust clouds.
-
Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to hazardous materials.
Solvent Spill (Containing the Compound):
-
Apply universal chemical absorbent pads or vermiculite to the spill perimeter, working inward.
-
Double-bag the saturated absorbents in heavy-duty hazardous waste bags.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and mild soap for at least 15 minutes. Crucial: Do not use laboratory solvents (like acetone or ethanol) to wash the skin, as this will dissolve the carbazole and accelerate dermal absorption[1].
-
Inhalation: Move the victim to fresh air immediately. Seek medical attention if respiratory irritation persists.
Environmental & Waste Disposal Protocol
Carbazole derivatives are notoriously toxic to aquatic ecosystems (H410) and resist standard wastewater degradation[4].
-
Zero Drain Policy: Under no circumstances should 3-Ethoxy-9H-carbazole or its solutions be poured down the sink.
-
Liquid Waste: Collect all organic waste containing this compound in clearly labeled, dedicated waste carboys (segregate halogenated vs. non-halogenated based on the solvent used).
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a designated solid hazardous waste container.
-
Final Disposal: Waste must be processed via high-temperature incineration by an EPA/RCRA-approved hazardous waste management facility.
Mandatory Visualization: Handling Workflow
Figure 1: Operational workflow and emergency response pathway for 3-Ethoxy-9H-carbazole handling.
References
- PubChem - NIH. "Carbazole | C12H9N | CID 6854 - Hazard Statements." National Center for Biotechnology Information.
- Thermo Fisher Scientific. "SAFETY DATA SHEET - 9H-Carbazole.
- Environmental Protection Agency (EPA). "Dermal Exposure Assessment Principles and Applications.
- Santa Cruz Biotechnology. "Carbazole - Safety Data Sheet & Electrostatic Hazards.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
